Benzyl 8-(3-octyloxiran-2-YL)octanoate
Description
Properties
CAS No. |
61257-44-1 |
|---|---|
Molecular Formula |
C25H40O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
benzyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C25H40O3/c1-2-3-4-5-7-13-18-23-24(28-23)19-14-8-6-9-15-20-25(26)27-21-22-16-11-10-12-17-22/h10-12,16-17,23-24H,2-9,13-15,18-21H2,1H3 |
InChI Key |
BDXPEDJBQJYYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Comparative Technical Guide: Benzyl Epoxystearate vs. Methyl Epoxystearate
Executive Summary
This technical guide provides a rigorous comparison between Methyl Epoxystearate (MES) and Benzyl Epoxystearate (BES) . While both compounds belong to the class of Epoxidized Fatty Acid Esters (EFAEs) and share the core 9,10-epoxy-octadecanoate backbone, their ester moieties (methyl vs. benzyl) dictate divergent physicochemical behaviors, metabolic fates, and application scopes.
For drug development professionals, the distinction is critical: MES is a low-viscosity, high-volatility commodity often encountered as a leachable or intermediate, whereas BES represents a higher-molecular-weight, aromatic-functionalized analog with superior thermal stability and distinct lipophilic interactions.
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
The fundamental difference lies in the ester "head group." This structural variation influences the molecule's polarity, packing density, and interaction with biological or polymeric matrices.
Structural Comparison[6]
-
Core Backbone: Both contain the C18 stearic chain with an epoxide ring at the C9-C10 position (derived from oleic acid).
-
Methyl Epoxystearate (MES): Terminated by a compact methyl group (
). -
Benzyl Epoxystearate (BES): Terminated by a bulky benzyl group (
), introducing aromaticity and significant steric hindrance.
Property Matrix
| Property | Methyl Epoxystearate (MES) | Benzyl Epoxystearate (BES) | Impact on Application |
| Molecular Formula | BES has higher mass/density. | ||
| Molecular Weight | ~312.5 g/mol | ~388.6 g/mol | BES exhibits slower diffusion/migration. |
| LogP (Lipophilicity) | ~6.5 (High) | ~8.2 (Very High) | BES partitions more strongly into lipid bilayers. |
| Boiling Point | ~386°C (760 mmHg) | >420°C (Predicted) | BES offers superior thermal stability (low volatility). |
| Viscosity | Low (Mobile Liquid) | Moderate to High | BES acts as a viscous stabilizer; MES as a diluent. |
| Refractive Index | ~1.45 | ~1.50+ (Aromatic) | Relevant for optical formulations. |
| Solubility | Alcohols, Organic Solvents | Hydrophobic Solvents, Oils | BES is less soluble in polar protic solvents. |
Technical Insight: The benzyl ring in BES provides
stacking opportunities, potentially increasing compatibility with aromatic polymers (e.g., polystyrene, PET) or drug substances with aromatic backbones, unlike the purely aliphatic MES.
Synthesis & Manufacturing Workflows
The synthesis of these esters follows parallel tracks, primarily diverging at the esterification stage. The epoxidation step is typically performed after esterification to prevent ring opening by acidic esterification catalysts.
Synthesis Diagram
Figure 1: Parallel synthesis pathways for Methyl and Benzyl Epoxystearates. Note the potential for transesterification from MES to BES.
Protocol Considerations
-
MES Synthesis: Standard industrial process. High atom economy.
-
BES Synthesis: Often requires enzymatic esterification (e.g., Candida antarctica Lipase B) to avoid the harsh acidic conditions that might degrade the benzyl group or cause unwanted polymerization.
-
Epoxidation: Both precursors (Methyl Oleate and Benzyl Oleate) are epoxidized using the Prilezhaev reaction (in situ performic acid).
-
Critical Control Point: Temperature must be kept <60°C to prevent epoxide ring opening (forming diols).
-
Biological Profile & Toxicological Assessment[7][8][9]
For drug development, the metabolic breakdown products define the safety profile. Both compounds function as "prodrugs" of epoxystearic acid and their respective alcohols.
Metabolic Hydrolysis Pathway
Upon entering a biological system (or via enzymatic degradation in formulations), these esters hydrolyze.
Figure 2: Comparative metabolic fate. MES releases Methanol; BES releases Benzyl Alcohol.
Toxicology Comparison
| Feature | Methyl Epoxystearate (MES) | Benzyl Epoxystearate (BES) |
| Hydrolysis Product | Methanol | Benzyl Alcohol |
| Toxicity Concern | High. Methanol metabolizes to formate (neurotoxic/ocular toxic). Strict limits in pharmaceuticals (Class 2 Solvent, PDE 30 mg/day). | Low to Moderate. Benzyl alcohol is a common preservative. High doses can cause hypotension/gasping syndrome in neonates, but generally GRAS for adults. |
| Skin Irritation | Low.[1] Used as emollient.[1][2] | Low. Benzyl esters are generally non-irritating.[1] |
| Sensitization | Rare. | Benzyl alcohol is a known allergen (EU fragrance allergen); BES may carry residual BnOH. |
| Leachable Risk | Common leachable from PVC tubing. Can interfere with LC-MS assays. | Rare leachable. Would appear at higher retention times (more lipophilic). |
Experimental Protocols
Protocol: Characterization via GC-MS
To distinguish MES from BES in a complex matrix (e.g., drug formulation extract), use the following method.
Objective: Separate and identify epoxy esters based on retention time and fragmentation patterns.
-
Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phase is essential for separating high MW esters.
-
Injector: Splitless, 280°C.
-
Temperature Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 mins.
-
-
Detection (MS):
-
MES: Look for parent ion ~312 m/z (weak) and characteristic alpha-cleavage fragments.
-
BES: Look for parent ion ~388 m/z and the tropylium ion (m/z 91) , a diagnostic peak for benzyl esters.
-
Protocol: Evaluation of Plasticization Efficiency (DSC)
Objective: Compare the ability of MES and BES to lower the Glass Transition Temperature (
-
Blending: Solvent cast polymer films containing 10 wt% MES and 10 wt% BES separately.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Cycle: Heat from -50°C to 200°C at 10°C/min (2nd heating cycle used for analysis).
-
Analysis:
-
Measure
of pure polymer vs. plasticized blends. -
Hypothesis: MES (smaller molecule) will likely depress
more efficiently (better free volume increase) but may migrate out over time (blooming). BES will show slightly less depression but significantly higher permanence (stability).
-
References
-
PubChem. (2025).[3] Methyl cis-9,10-epoxystearate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]
-
American Chemical Society. (2010). Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
UCL Discovery. (2016). Strategies for synthesis of epoxy resins from oleic acid derived from food wastes. Retrieved from [Link]
-
HanEpoxy. (2025).[4] Benzyl Alcohol in Epoxy - Composite Manufacturing: Benefits and Applications. Retrieved from [Link]
Sources
Epoxidized Benzyl Oleate: A Comprehensive Technical Guide to a Versatile Bio-Based Excipient
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Epoxidized Benzyl Oleate, a versatile oleochemical with significant potential in the pharmaceutical and drug development sectors. We will clarify its nomenclature, detailing its identity as Benzyl 8-(3-octyloxiran-2-yl)octanoate, and delve into its synthesis, physicochemical properties, and analytical characterization. This document serves as a resource for researchers and formulators, offering field-proven insights into its applications as a plasticizer, drug delivery vehicle, and reactive intermediate. Detailed, step-by-step protocols for its synthesis and analysis are provided, underpinned by an explanation of the causal chemistry to ensure scientific integrity and reproducibility.
Introduction and Nomenclature: Defining the Molecule
Epoxidized Benzyl Oleate is a derivative of oleic acid, a monounsaturated omega-9 fatty acid abundant in vegetable oils, making it a compound derived from renewable bio-based sources. Its structure combines the lipophilic character of a long fatty acid chain with the properties imparted by a benzyl ester and a reactive oxirane (epoxide) ring.
It is crucial to clarify the compound's nomenclature. "Epoxidized Benzyl Oleate" is the common name derived from its synthesis pathway. The more systematic IUPAC-based name is Benzyl 8-(3-octyloxiran-2-yl)octanoate . This name arises from its formal classification as the benzyl ester of 9,10-epoxyoctadecanoic acid, for which 8-(3-octyloxiran-2-yl)octanoic acid is a recognized synonym.[1] Throughout this guide, both names will be used to refer to the same molecular entity.
Chemical Structure and Identifiers:
-
Common Name: Epoxidized Benzyl Oleate
-
Systematic Name: Benzyl (9Z)-9,10-epoxyoctadecanoate (for the cis-isomer) or Benzyl 8-(3-octyloxiran-2-yl)octanoate
-
Molecular Formula: C₂₅H₄₀O₃
-
Molecular Weight: 388.58 g/mol
-
CAS Number: (Not specifically assigned for the epoxidized benzyl ester, but the precursor, Benzyl Oleate, is 55130-16-0)[2][3]
The unique trifunctional nature of this molecule—an aromatic benzyl group, a long aliphatic chain, and a reactive epoxide ring—makes it a compelling candidate for various pharmaceutical applications. These include its use as a safer, bio-based plasticizer in medical-grade polymers, a solvent or vehicle for poorly soluble active pharmaceutical ingredients (APIs), and as a versatile chemical intermediate for synthesizing more complex functional materials.[2][4]
Physicochemical Properties
The physical and chemical properties of Epoxidized Benzyl Oleate dictate its performance in formulations. The data presented below is a synthesis based on its precursor, Benzyl Oleate, and related epoxidized vegetable oils like Epoxidized Soybean Oil (ESBO).
| Property | Value (Estimated) | Significance in Drug Development |
| Appearance | Pale yellow, viscous liquid[5] | Affects handling, processing, and the appearance of the final dosage form. |
| Molecular Weight | 388.58 g/mol | Influences viscosity, boiling point, and diffusion characteristics. |
| Density | ~0.95 - 0.99 g/cm³[5][6] | Important for formulation calculations and process engineering. |
| Boiling Point | > 400 °C (Decomposes) | High thermal stability is beneficial for heat-involved processes like melt extrusion. |
| Flash Point | > 150 °C[6] | Indicates low flammability, enhancing safety during manufacturing and storage. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethyl acetate, toluene)[5][7] | Its lipophilic nature makes it an excellent solvent for other non-polar APIs. |
| LogP (Octanol-Water Partition Coefficient) | > 8.0 (Estimated from Benzyl Oleate)[3] | High LogP value confirms its strong lipophilic character, suitable for lipid-based drug delivery systems. |
| Oxirane Oxygen Content | Variable (Theoretical max: ~4.1%) | A critical quality attribute that quantifies the degree of epoxidation and reactivity. |
Synthesis and Manufacturing: A Two-Step Process
The synthesis of Epoxidized Benzyl Oleate is a robust two-step process, beginning with the formation of the benzyl oleate precursor, followed by the epoxidation of its double bond.
Step 1: Synthesis of Benzyl Oleate (Precursor)
Benzyl oleate is synthesized via Fischer esterification of oleic acid with benzyl alcohol.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine oleic acid (1.0 mol), benzyl alcohol (1.2 mol), and toluene (as an azeotropic solvent).
-
Causality: Using a slight excess of benzyl alcohol can help drive the reaction to completion. Toluene forms an azeotrope with the water byproduct, allowing for its removal via the Dean-Stark trap, which is critical for shifting the equilibrium towards the product, in accordance with Le Châtelier's principle.
-
-
Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (0.05 mol) or p-toluenesulfonic acid, to the mixture with constant stirring.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is produced (usually 2-4 hours).
-
Workup and Purification: Cool the reaction mixture. Neutralize the acid catalyst with a saturated sodium bicarbonate solution. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude Benzyl Oleate. Further purification can be achieved by vacuum distillation.
-
Self-Validation: The purity of the synthesized benzyl oleate should be confirmed by GC-FID or ¹H NMR to ensure complete conversion and removal of starting materials before proceeding to the epoxidation step.
-
Caption: Workflow for the synthesis of Benzyl Oleate via Fischer esterification.
Step 2: Epoxidation of Benzyl Oleate
The epoxidation of the double bond in the oleate chain is typically achieved using a peroxy acid, which can be generated in situ for safety and efficiency.[9]
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, charge the synthesized Benzyl Oleate (1.0 mol).
-
Acid Addition: Add formic acid (0.5 mol).
-
Causality: Formic acid serves as both a catalyst and a reagent to form performic acid in situ. The amount is kept catalytic to minimize ring-opening side reactions of the newly formed epoxide.
-
-
Oxidant Addition: Cool the mixture to 40°C. Slowly add 30% hydrogen peroxide (1.5 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 50-60°C.
-
Causality: The reaction between hydrogen peroxide and formic acid to form performic acid is exothermic. Slow, controlled addition is a critical safety measure to prevent thermal runaway. Maintaining the temperature in this range provides a balance between a reasonable reaction rate and minimizing thermal degradation and side reactions.[10]
-
-
Reaction: After the addition is complete, maintain the mixture at 60°C with vigorous stirring for 3-5 hours. Monitor the reaction progress by measuring the iodine value of withdrawn samples; a significant decrease indicates consumption of the double bonds.[9]
-
Workup: Cool the mixture and transfer it to a separating funnel. Wash the organic layer sequentially with a sodium sulfite solution (to quench excess peroxide), sodium bicarbonate solution (to neutralize acids), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any residual solvent under vacuum to yield Epoxidized Benzyl Oleate.
-
Self-Validation: The final product must be characterized to confirm the absence of the C=C bond (via NMR or FTIR) and to quantify the oxirane oxygen content via titration, which is the primary measure of reaction success.
-
Caption: In situ generation of performic acid for the epoxidation of benzyl oleate.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of Epoxidized Benzyl Oleate for use in pharmaceutical applications.
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | Functional group identification | Disappearance of the C=C stretch (~1650 cm⁻¹). Appearance of the oxirane C-O-C stretch (~820-950 cm⁻¹). Presence of the ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bands.[11] |
| ¹H & ¹³C NMR Spectroscopy | Structural confirmation and purity | Disappearance of vinylic proton signals (~5.3 ppm). Appearance of signals for protons on the oxirane ring (~2.9-3.1 ppm). Signals corresponding to the benzyl group and the aliphatic chain remain.[12] |
| HPLC-RI or HPLC-UV | Purity assessment and quantification | A primary peak for the product with quantification of residual starting materials or byproducts.[13] |
| GC-MS | Identification of volatile impurities | Confirms the absence of residual solvents and low molecular weight byproducts.[14] |
| Chemical Titration | Quantification of key parameters | Iodine Value: Should be near zero, confirming complete epoxidation.[9] Oxirane Oxygen Content: Measures the percentage of oxygen present in the epoxide rings, a direct measure of conversion. Acid Value: Should be low, indicating removal of acidic catalysts and minimal hydrolysis.[9] |
This protocol is adapted from methods used for analyzing fatty acid esters.[12]
-
System: An HPLC system equipped with a refractive index (RI) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and methanol (e.g., 60:40 v/v).
-
Causality: A C18 column is ideal for separating lipophilic molecules. The acetonitrile/methanol mobile phase provides good solubility and resolution for fatty acid esters. An RI detector is used because the analyte lacks a strong UV chromophore outside of the benzyl group.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Sample Preparation: Dissolve a known quantity of the Epoxidized Benzyl Oleate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection & Analysis: Inject 20 µL of the sample. The retention time of the product will be different from the more non-polar Benzyl Oleate precursor. Purity is determined by the area percentage of the main peak.
Applications in Pharmaceutical Development
The unique structure of Epoxidized Benzyl Oleate opens up several high-value applications in drug development.
-
Bio-based Plasticizer and Stabilizer: In medical devices and packaging made from PVC, phthalate-based plasticizers are a growing health concern. Epoxidized vegetable oils are established, safer alternatives.[15][16] Epoxidized Benzyl Oleate can function similarly, imparting flexibility to polymers. Crucially, the epoxide group acts as an effective scavenger for hydrochloric acid, which is released during PVC degradation, thereby enhancing the long-term stability of the material.[5]
-
Vehicle for Lipophilic Drug Delivery: Many new chemical entities (NCEs) suffer from poor water solubility, which limits their bioavailability. Epoxidized Benzyl Oleate, with its high LogP and ester nature, is an excellent candidate for use in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a solvent in oily injections for lipophilic APIs.[2]
-
Reactive Intermediate for Polymer Synthesis: The epoxide ring is a highly valuable functional group in synthetic chemistry. It can undergo ring-opening reactions with a wide array of nucleophiles (e.g., amines, alcohols, thiols) in a stereospecific manner.[17] This allows Epoxidized Benzyl Oleate to be used as a monomer or cross-linking agent to create novel functional biopolyesters and other polymers for applications in drug encapsulation or medical implants.[18]
Caption: General mechanism for the nucleophilic ring-opening of an epoxide.
Safety, Toxicology, and Regulatory Considerations
While specific toxicological data for Epoxidized Benzyl Oleate is not widely available, valuable inferences can be drawn from extensive studies on Epoxidized Soybean Oil (ESBO).
-
Toxicology Profile: Animal studies on ESBO show that it is not acutely toxic following oral or dermal exposure.[19] However, repeated long-term oral administration in rats has been shown to affect organs such as the liver, kidneys, and testes.[5] Based on this data, the EU's Scientific Committee on Food (SCF) established a tolerable daily intake (TDI) of 1 mg/kg of body weight for ESBO.[5] Any formulation intended for human use would require a thorough toxicological assessment.
-
Migration and Exposure: As with any excipient used in packaging or medical devices, the potential for migration into the food or drug product is a key consideration. For ESBO, migration from PVC gaskets in jar lids into oily foods is a known issue, and specific migration limits (SMLs) have been established.[5][15]
-
Regulatory Status: For use in a pharmaceutical formulation, an excipient should ideally be listed in a major pharmacopeia (e.g., USP-NF). As a novel excipient, Epoxidized Benzyl Oleate would likely require the submission of a Type IV Drug Master File (DMF) to regulatory agencies like the FDA.[20] This file would contain detailed information on the chemistry, manufacturing, and control (CMC), as well as comprehensive safety data, to support its use in new drug applications.
Conclusion
Epoxidized Benzyl Oleate stands out as a promising, multi-functional oleochemical derived from renewable resources. Its combination of a lipophilic backbone, a reactive epoxide handle, and an aromatic moiety provides a unique set of properties that can be leveraged by pharmaceutical scientists. From serving as a safer plasticizer in medical materials to enabling the delivery of challenging lipophilic drugs, its potential is significant. This guide has provided the foundational technical knowledge—from synthesis and characterization to application and safety—required for researchers and drug development professionals to confidently explore and validate the use of this versatile compound in their next generation of products.
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Bandele, O. J., & Myers, O. E. (2018). A review of dietary exposure and toxicological information on epoxidised soybean oil (ESBO) in food-contact applications. PubMed. [Link].
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LANXESS. (2015). Product Safety Assessment: Epoxidized soybean oil. Lanxess. [Link].
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Doležal, J., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. [Link].
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Kshirsagar, S., & Pakhale, S. P. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. [Link].
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Patel, H. S., & Patel, R. D. (2000). Synthesis and characterization of new epoxy and cyanate ester resins. European Polymer Journal. [Link].
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Quintero, K., et al. (2020). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. MDPI. [Link].
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National Center for Biotechnology Information. 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid. PubChem. [Link].
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Boyd, S., & Florence, G. J. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry. [Link].
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Patel, R. B., et al. (2013). Epoxy Based Vinyl Ester Resins: Synthesis and Characterization. International Journal of ChemTech Research. [Link].
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Organic Chemistry Portal. Synthesis of epoxides. Organic Chemistry Portal. [Link].
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Grigoropol, C., et al. (2022). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. Macromolecules. [Link].
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BioGRID. BENZYL N-({(2S,3S)-3-[(PROPYLAMINO)CARBONYL]OXIRAN-2-YL}CARBONYL)-L-ISOLEUCYL-L-PROLINATE. BioGRID. [Link].
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National Center for Biotechnology Information. Benzyl oleate. PubChem. [Link].
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U.S. Environmental Protection Agency. 8-(3-Octyloxiran-2-yl)octanoic acid Properties. EPA CompTox Dashboard. [Link].
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Chuku, F., et al. (2020). Results of the physicochemical properties of the epoxidized oil. ResearchGate. [Link].
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U.S. Food and Drug Administration. (2015). GRAS Notice 000583: Esterified propoxylated glycerol. FDA. [Link].
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Parenty, A., & Moreau, X. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link].
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Pharma's Almanac. (2022). Regulatory Considerations for Lipid Excipients. Pharma's Almanac. [Link].
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Modarai, F., et al. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Arkivoc. [Link].
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Ikhuoria, E. U., & Aigbodion, A. I. (2006). Synthesis and Physicochemical Properties of Epoxidized Rubber Seed Oil. Journal of Applied Sciences and Environmental Management. [Link].
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Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link].
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González-Benjumea, A., et al. (2022). Engineering Collariella virescens Peroxygenase for Epoxides Production from Vegetable Oil. Antioxidants. [Link].
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Chemsrc. BENZYL OLEATE | CAS#:55130-16-0. Chemsrc. [Link].
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Technical Guide: Solubility Profile of Benzyl 8-(3-octyloxiran-2-yl)octanoate
This guide details the physicochemical properties, solubility profile, and experimental characterization of Benzyl 8-(3-octyloxiran-2-yl)octanoate , commonly known as Benzyl 9,10-Epoxystearate .
Executive Summary
Benzyl 8-(3-octyloxiran-2-yl)octanoate (C₂₇H₄₄O₃) is a lipophilic ester derived from the epoxidation of benzyl oleate or the benzylation of epoxystearic acid. It combines a hydrophobic C18 fatty acid backbone with a polar epoxide (oxirane) ring and an aromatic benzyl ester headgroup.
Primarily utilized as a bio-based plasticizer and stabilizer in polymer chemistry (PVC), its relevance in drug development lies in its potential as a lipophilic vehicle , permeation enhancer , or synthetic intermediate for functionalized lipids. Its solubility is governed by the "like dissolves like" principle: it is highly soluble in non-polar and moderately polar organic solvents (chlorinated hydrocarbons, aromatics, esters) but practically insoluble in water.
Chemical Identity & Structural Analysis[1]
The molecule consists of three distinct functional zones that dictate its interaction with solvents:
-
Lipophilic Tail: The C18 carbon chain (octyl + octanoate backbone) drives solubility in non-polar solvents (London Dispersion Forces).
-
Aromatic Head: The benzyl group adds planarity and π-π interaction potential, enhancing solubility in aromatic solvents like toluene.
-
Polar/Reactive Core: The cis-9,10-epoxide ring introduces a dipole moment and specific reactivity (susceptibility to ring opening), slightly increasing solubility in polar organic solvents compared to its non-epoxidized analog (benzyl stearate).
Diagram 1: Structural Connectivity & Functional Zones
Solubility Profile
Predicted Solubility Data
As specific experimental solubility values for this exact ester are rare in public literature, the data below is derived from validated structural analogs (Benzyl Stearate and Epoxidized Soybean Oil ) and calculated Hansen Solubility Parameters (HSP).
| Solvent Class | Specific Solvent | Solubility Rating | Mechanism of Solvation |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Very High (>500 mg/mL) | Dipole-dipole interactions match the ester/epoxide polarity; high dispersion forces. |
| Aromatic | Toluene, Benzene, Xylene | High (>100 mg/mL) | |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High (>100 mg/mL) | Ether oxygen acts as H-bond acceptor; moderate polarity matches the epoxide. |
| Esters | Ethyl Acetate, Isopropyl Myristate | Moderate-High | Structural similarity (ester-ester interactions). Good for formulation. |
| Ketones | Acetone, MEK | Moderate | Good solvency for the polar epoxide region, but may require warming for high concentrations. |
| Alcohols | Ethanol, Isopropanol | Low to Moderate | Limited solubility at RT due to lipophilic chain; soluble upon heating (>40°C). |
| Aliphatic | Hexane, Heptane | Moderate | Soluble due to fatty chain, but the polar epoxide/benzyl groups reduce affinity compared to pure alkanes. |
| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates; no H-bond donors to stabilize in water. |
Hansen Solubility Parameters (Estimated)
-
(Dispersion): ~16.5 MPa
(Dominant due to C18 chain) -
(Polarity): ~4.0 MPa
(Contribution from ester and epoxide) -
(Hydrogen Bonding): ~4.5 MPa
(Low; only acceptors present) -
Interaction Radius (
): Solvents with parameters inside the sphere defined by these coordinates will dissolve the compound.
Experimental Protocols for Solubility Determination
For researchers validating this compound for formulation, the following self-validating protocols are recommended.
Visual Solubility Screening (Shake-Flask Method)
Objective: Determine approximate solubility limits (Low, Moderate, High).
-
Preparation: Weigh 10 mg of Benzyl 9,10-epoxystearate into a clear HPLC vial.
-
Solvent Addition: Add the target solvent in stepwise aliquots (10
L, then 40 L, then 50 L, etc.) at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Endpoint: Calculate solubility (
) based on volume added ( ) when clarity is achieved:
Quantitative Determination (HPLC-UV/ELSD)
Objective: Exact quantification of saturation concentration.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase: Isocratic Acetonitrile (90%) / Water (10%) or Methanol (100%).
-
Note: High organic content is required to elute this lipophilic compound.
-
-
Detection:
-
UV: 210 nm (weak absorption of ester/epoxide) or 254 nm (benzyl ring). 254 nm is preferred for specificity to the benzyl group.
-
ELSD/CAD: Preferred if UV sensitivity is low due to matrix interference.
-
-
Protocol:
-
Saturate solvent with excess compound for 24 hours at 25°C.
-
Filter supernatant through 0.22
m PTFE filter (hydrophobic). -
Dilute filtrate 1:100 with Acetonitrile.
-
Inject and quantify against a standard curve (0.1 – 1.0 mg/mL).
-
Diagram 2: Solubility Determination Workflow
Applications & Stability Considerations
Pharmaceutical & Industrial Utility
-
Plasticizer: Used in PVC medical tubing or bags where phthalates are restricted. The benzyl group improves compatibility with the polymer matrix, while the epoxide acts as a scavenger for HCl released during PVC degradation (stabilization).
-
Lipophilic Vehicle: Can serve as a solvent for highly lipophilic active pharmaceutical ingredients (APIs) in injectable depots (oil-based).
-
Synthesis Intermediate: The epoxide ring is a "chemical handle." It can be opened by nucleophiles (amines, azides, thiols) to create functionalized surfactants or lipid-drug conjugates.
Stability Warning: Epoxide Hydrolysis
Researchers must be cautious when using protic solvents (alcohols, water) in the presence of acids .
-
Risk: Acid-catalyzed ring opening.
-
Reaction: Epoxide +
Vicinal Diol (Glycol). -
Prevention: Store in aprotic solvents (DCM, Toluene) or ensure neutral pH in alcoholic solutions.
Diagram 3: Degradation Pathway (Acidic Hydrolysis)
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15868, 9,10-Epoxystearic acid. (Parent Acid Data). Retrieved from [Link]
-
Shonle, H. A., & Row, P. Q. (1921). Benzyl Esters of the Higher Fatty Acids.[4] Journal of the American Chemical Society, 43(2), 361–365. (Establishes solubility of Benzyl Stearate analog). Retrieved from [Link]
- European Patent Office.Epoxidized fatty acid alkyl ester plasticizers. (Solubility and application in PVC).
Sources
An In-Depth Technical Guide to the Safe Handling of Benzyl 8-(3-octyloxiran-2-yl)octanoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Safety for a Novel Chemical Entity
Chemical Identity and Structural Analysis
To understand the potential reactivity and toxicological profile of benzyl 8-(3-octyloxiran-2-yl)octanoate, we must first analyze its structure. The molecule is comprised of two key functional groups that dictate its chemical behavior:
-
The Benzyl Ester Group: This group consists of a benzyl alcohol moiety esterified to an octanoic acid backbone. Benzyl esters are common in flavor, fragrance, and pharmaceutical chemistry. Their primary hazards are typically associated with skin and eye irritation. Upon hydrolysis, which can occur in vivo, the ester would break down into benzyl alcohol and 8-(3-octyloxiran-2-yl)octanoic acid. Benzyl alcohol itself has a known toxicological profile, and its metabolism can lead to the formation of benzoic acid.[1][2]
-
The Epoxide (Oxirane) Group: This is a three-membered ring containing an oxygen atom. Epoxides are known to be reactive electrophiles. This reactivity is the basis for their utility in chemical synthesis but also the primary source of their toxicological concern. The strained ring is susceptible to nucleophilic attack, leading to ring-opening. In a biological context, nucleophiles such as DNA and proteins can be alkylated by epoxides, which can lead to mutagenicity and sensitization.
Given the presence of these two functional groups, a cautious approach to handling is warranted, with particular attention paid to the risks posed by the epoxide moiety.
Inferred Hazard Identification and Toxicological Profile
A comprehensive toxicological investigation has not been performed on this specific molecule. However, by examining data from related compounds, we can construct a putative toxicological profile.
| Hazard | Inferred Risk | Rationale and Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed. | Benzyl benzoate, a related compound, is classified as harmful if swallowed.[3][4] The oral LD50 in rats for benzyl alcohol is 1610 mg/kg.[5] |
| Acute Dermal Toxicity | Potentially harmful in contact with skin. | The dermal LD50 for benzyl benzoate in rabbits is 4000 mg/kg.[6] |
| Skin Irritation | Causes skin irritation. | Benzyl octanoate is reported to cause skin irritation. Epoxides are also known skin irritants. |
| Eye Irritation | Causes serious eye damage. | Benzyl octanoate is reported to cause serious eye damage. Benzyl benzoate is also a known eye irritant.[6] |
| Respiratory Irritation | May cause respiratory irritation. | Benzyl octanoate may cause respiratory irritation. |
| Sensitization | May cause an allergic skin reaction. | Epoxides are known sensitizers due to their ability to react with proteins and form haptens. |
| Mutagenicity | Suspected of causing genetic defects. | The epoxide moiety is a structural alert for mutagenicity due to its alkylating potential. |
| Carcinogenicity | Not classified, but caution is advised. | Due to the mutagenic potential of the epoxide group, carcinogenic effects cannot be ruled out without further testing. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Benzyl benzoate is known to be toxic to aquatic life.[3][7] |
Recommended Safe Handling and Experimental Protocols
The following protocols are designed to minimize exposure and mitigate the risks identified in the hazard assessment. These should be considered mandatory for all personnel handling benzyl 8-(3-octyloxiran-2-yl)octanoate.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential.
-
Primary Engineering Control: All handling of benzyl 8-(3-octyloxiran-2-yl)octanoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.
-
Personal Protective Equipment:
-
Hand Protection: Nitrile or neoprene gloves should be worn at all times. Given the potential for skin irritation and sensitization, double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.
-
Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities, a chemically resistant apron is advised.
-
Respiratory Protection: Not typically required when working in a functional fume hood. If work must be performed outside of a fume hood, a respirator with an organic vapor cartridge is necessary.[8]
-
Step-by-Step Safe Handling Workflow
The following workflow is designed to ensure a self-validating system of safety when working with benzyl 8-(3-octyloxiran-2-yl)octanoate.
Preparation Phase:
-
Review Documentation: Before beginning any work, thoroughly review this safety guide and any other relevant literature.
-
Assemble PPE: Don all required PPE as outlined in section 3.1.
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents within the fume hood before introducing the target compound.
-
Prepare for Spills: Have a spill kit readily accessible. This should include an absorbent material suitable for organic liquids.
Handling Phase:
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: When dissolving the compound, add the solid or liquid slowly to the solvent to avoid splashing. Keep the container covered as much as possible.
Post-Handling Phase:
-
Decontamination: Wipe down all surfaces in the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weighing boats, pipette tips) in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]
Caption: A logical workflow for the safe handling of benzyl 8-(3-octyloxiran-2-yl)octanoate.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Physical and Chemical Properties (Inferred)
While experimental data for the target compound is unavailable, we can estimate its properties based on its components.
| Property | Estimated Value/Description | Basis of Estimation |
| Physical State | Colorless to pale yellow liquid. | Benzyl octanoate is a liquid at room temperature. |
| Molecular Formula | C23H36O3 | - |
| Molecular Weight | 360.53 g/mol | - |
| Boiling Point | > 200 °C at atmospheric pressure | High molecular weight ester. |
| Flash Point | > 100 °C | Benzyl octanoate has a flash point of 107.78 °C.[10] |
| Solubility | Insoluble in water; soluble in organic solvents. | Typical for long-chain esters. |
Stability and Reactivity
-
Reactivity: The epoxide ring is susceptible to ring-opening reactions with nucleophiles, acids, and bases. Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. The ester linkage may be susceptible to hydrolysis over long periods, especially in the presence of moisture.
-
Conditions to Avoid: High temperatures, direct sunlight, and contact with incompatible materials.
-
Hazardous Decomposition Products: Under combustion, may produce carbon monoxide and carbon dioxide.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter the environment.[3]
References
-
The Good Scents Company. (n.d.). benzyl octanoate, 10276-85-4. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Benzyl alcohol - Registration Dossier. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZYL OCTANOATE. Retrieved from [Link]
-
Hekserij. (n.d.). Benzyl benzoate Safety Data Sheet. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2025, October 15). 8-(3-Octyloxiran-2-yl)octanoic acid Properties. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Bellini S.p.A. (2022, November 28). MSDS BENZYL BENZOATE EN Rel. 4. Retrieved from [Link]
-
Silver Fern Chemical, Inc. (n.d.). Safety Data Sheet Benzyl Benzoate, Technical Grade. Retrieved from [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Benzyl benzoate MSDS. Retrieved from [Link]
-
CPAChem. (2024, January 5). Safety data sheet. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]
-
Chemsrc. (2025, September 30). 8-(3-octyloxiran-2-yl)octanoic acid | CAS#:2060-05-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity of benzyl benzoate as a food additive and pharmaceutical agent. Retrieved from [Link]
-
Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 4. cpachem.com [cpachem.com]
- 5. echa.europa.eu [echa.europa.eu]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benzyl octanoate, 10276-85-4 [thegoodscentscompany.com]
Methodological & Application
Synthesis of benzyl 8-(3-octyloxiran-2-yl)octanoate from benzyl oleate
Application Note & Protocol
Topic: High-Fidelity Synthesis of Benzyl 8-(3-octyloxiran-2-yl)octanoate from Benzyl Oleate via Prilezhaev Epoxidation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of benzyl 8-(3-octyloxiran-2-yl)octanoate, an epoxidized fatty acid benzyl ester, starting from benzyl oleate. Epoxidized fatty acid esters are valuable intermediates in chemical synthesis and serve as key components in the formulation of biolubricants and polymer plasticizers.[1] The protocol herein details the well-established Prilezhaev epoxidation reaction, utilizing meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. We offer a detailed exposition of the reaction mechanism, a step-by-step experimental protocol from reaction setup to purification, methods for product characterization, and critical safety considerations. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and high-yield synthesis for researchers in organic chemistry and materials science.
Introduction and Scientific Background
The conversion of alkenes to epoxides (oxiranes) is a fundamental transformation in organic synthesis, providing a versatile three-membered cyclic ether intermediate that can undergo various nucleophilic ring-opening reactions.[2] The target molecule, benzyl 8-(3-octyloxiran-2-yl)octanoate, is synthesized by the epoxidation of the internal double bond in benzyl oleate. This process transforms the unsaturated fatty acid ester into a more functionalized molecule with potential applications as a chemical feedstock.[1]
The method of choice for this synthesis is the Prilezhaev reaction, which employs a peroxyacid to deliver an oxygen atom to the alkene.[3] Among various peroxyacids, meta-chloroperoxybenzoic acid (m-CPBA) is widely used due to its commercial availability, relative stability, and high efficiency in converting alkenes to epoxides.[2][4] The reaction is known for its stereospecificity, proceeding via a concerted syn-addition mechanism where the geometry of the starting alkene is retained in the epoxide product.[4]
Reaction Mechanism: The Prilezhaev Epoxidation
The epoxidation of benzyl oleate with m-CPBA proceeds through a concerted, single-step mechanism often referred to as the "butterfly mechanism".[2][4]
-
Concerted Bond Formation: The peroxyacid approaches the alkene's pi-electron system.[2]
-
Transition State: A cyclic transition state is formed where several bonds are broken and formed simultaneously:
-
The alkene's π-bond attacks the electrophilic terminal oxygen of the peroxyacid.
-
Two new carbon-oxygen (C-O) single bonds begin to form.
-
The weak oxygen-oxygen (O-O) bond of the peroxyacid breaks.
-
The carbonyl oxygen of the peroxyacid abstracts the acidic proton.
-
The O-H bond breaks, with its electrons forming a new C=O π-bond.[4]
-
-
Product Formation: This concerted process results in the formation of the epoxide ring on the same face of the original double bond (syn-addition) and the generation of meta-chlorobenzoic acid (m-CBA) as a byproduct.[4]
Detailed Experimental Protocol
This protocol is optimized for the synthesis of benzyl 8-(3-octyloxiran-2-yl)octanoate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Eq. |
| Benzyl Oleate | C₂₅H₄₀O₂ | 372.59 | >98% | 5.00 g | 13.42 | 1.0 |
| m-CPBA | C₇H₅ClO₃ | 172.57 | 77% (max) | 3.03 g | 13.42 | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | 100 mL | - | - |
| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | Saturated aq. soln. | 2 x 30 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. soln. | 2 x 30 mL | - | - |
| Brine | NaCl | 58.44 | Saturated aq. soln. | 30 mL | - | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | ~5 g | - | - |
| Silica Gel | SiO₂ | - | 230-400 mesh | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC plates (silica gel) and developing chamber
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl oleate (5.00 g, 13.42 mmol) in 100 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add the m-CPBA (3.03 g of 77% purity, equivalent to 13.42 mmol) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent overheating, which can lead to side reactions like epoxide ring-opening.
-
Reaction: Continue stirring the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Let the reaction proceed for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the benzyl oleate spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction completion.
-
Work-up and Quenching:
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer twice with 30 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃). This step quenches and removes any unreacted m-CPBA.[5] Self-Validation: Test the aqueous layer with potassium iodide-starch paper; a lack of color change confirms the absence of peroxides.
-
Wash the organic layer twice with 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic m-chlorobenzoic acid byproduct.[5]
-
Finally, wash once with 30 mL of brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[5][6]
-
Column Packing: Pack the column using a slurry of silica gel in hexane.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 2% to 10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield benzyl 8-(3-octyloxiran-2-yl)octanoate as a colorless to pale yellow oil.
Product Characterization
Authenticating the structure of the final product is essential. The following spectroscopic methods are recommended.
-
¹H NMR Spectroscopy: The most definitive evidence for successful epoxidation is the disappearance of the characteristic vinyl proton signals of the oleate double bond (typically around δ 5.3-5.4 ppm) and the appearance of new signals corresponding to the protons on the epoxide ring. These epoxide protons are expected to resonate in the δ 2.8-3.2 ppm region.[1][7][8]
-
¹³C NMR Spectroscopy: The sp² carbons of the alkene (around δ 129-130 ppm) will be replaced by the sp³ carbons of the epoxide, which typically appear in the δ 40-60 ppm range.[8]
-
FT-IR Spectroscopy: The spectrum should show the disappearance of the C=C stretching vibration (around 1650 cm⁻¹) from the starting material. The presence of the ester carbonyl (C=O) stretch (around 1740 cm⁻¹) and the characteristic C-O-C stretching of the epoxide ring (around 820-850 cm⁻¹ and 1250 cm⁻¹) will be evident.[9]
-
Mass Spectrometry (MS): ESI-MS or GC-MS can be used to confirm the molecular weight of the product (C₂₅H₄₀O₃, MW = 388.59 g/mol ).
Safety and Handling Precautions
Adherence to safety protocols is paramount during this synthesis.
-
m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[10] It is an irritant to the skin, eyes, and respiratory system.[5][10]
-
Handling: Always handle m-CPBA in a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[5][12]
-
Storage: Store m-CPBA refrigerated (2-8 °C) in its original container, away from flammable materials and sources of ignition.[5][11][12]
-
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.
-
Handling: Use only within a well-ventilated chemical fume hood to avoid inhalation of vapors.[5] Avoid skin and eye contact.
-
-
General Precautions: Perform the entire experiment in a fume hood. Have appropriate spill kits and fire extinguishing equipment readily available. Dispose of all chemical waste according to institutional guidelines.
References
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry & Biochemistry. [Link]
-
Alkene epoxidation. (n.d.). Visualize Organic Chemistry. [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]
-
1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016, February 12). The Marine Lipids Lab. [Link]
-
The NMR spectra of some epoxides. (1961). Tetrahedron, 15(1-4), 18-26. [Link]
-
1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Spectroscopy of Ethers and Epoxides. (2025, February 3). Chemistry LibreTexts. [Link]
-
Epoxidation of Cholesterol. (n.d.). University of Missouri–St. Louis. [Link]
-
Prilezhaev Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Epoxidation of Alkenes using mCPBA: Mechanism and Properties! (2015, November 8). YouTube. [Link]
-
M-CPBA Technical Data Sheet. (n.d.). Acros Organics. [Link]
-
Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. (2021, January 15). Scientific & Academic Publishing. [Link]
- Process for the epoxidation of esters of oleic and linoleic acids. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 11. static.fishersci.eu [static.fishersci.eu]
- 12. aksci.com [aksci.com]
Application Note: Benzyl 9,10-Epoxystearate (BES) as a Bio-Based Plasticizer for PVC
[1]
Executive Summary
The transition from phthalate-based plasticizers (e.g., DOP, DEHP) to bio-based alternatives is driven by regulatory pressure and toxicity concerns.[1] Benzyl 9,10-epoxystearate (BES) represents a high-performance "dual-function" additive. Unlike simple aliphatic esters, BES incorporates an aromatic benzyl group (improving compatibility with PVC via
This guide details the synthesis, compounding, and validation protocols for utilizing BES to achieve PVC formulations with superior thermal stability and migration resistance compared to traditional phthalates.
Chemical Foundation & Mechanism
Structural Logic
The efficacy of BES stems from its hybrid structure:
-
Fatty Acid Chain (
): Provides free volume between polymer chains, lowering the Glass Transition Temperature ( ). -
Epoxy Ring (C9-C10): Acts as a secondary stabilizer by neutralizing HCl released during PVC degradation (dehydrochlorination).
-
Benzyl Ester Group: Increases polarity compared to alkyl esters, enhancing miscibility with the polar C-Cl bonds in PVC.
Synthesis Workflow
The synthesis follows a two-stage protocol: Esterification followed by Epoxidation . This order is critical; performing esterification second risks opening the sensitive epoxy ring under acidic conditions.
Figure 1: Synthetic pathway for Benzyl 9,10-epoxystearate ensuring preservation of the oxirane ring.
Experimental Protocols
Protocol A: Synthesis of Benzyl 9,10-Epoxystearate
Objective: Produce high-purity BES from technical grade Oleic Acid.
Reagents:
-
Oleic Acid (90% purity)[2]
-
Benzyl Alcohol (excess)
-
p-Toluenesulfonic acid (p-TSA) (Catalyst)
-
Formic Acid (85%) & Hydrogen Peroxide (30%)
-
Toluene (Solvent)[2]
Step 1: Esterification (Benzyl Oleate)
-
In a 500 mL 3-neck flask equipped with a Dean-Stark trap, mix 0.1 mol Oleic Acid and 0.15 mol Benzyl Alcohol .
-
Add 0.5% w/w p-TSA and 100 mL Toluene.
-
Reflux at 110–120°C until water collection ceases (approx. 4–6 hours).
-
Wash organic layer with
(sat.) to remove residual acid. Rotary evaporate toluene.
Step 2: Epoxidation (BES)
-
Dissolve Benzyl Oleate (from Step 1) in Toluene. Heat to 50°C .
-
Add Formic Acid (0.5 mol eq. to double bonds).
-
Dropwise add
(1.5 mol eq.) over 2 hours. Caution: Exothermic. -
Maintain temp at 60–65°C for 6 hours.
-
Neutralization: Wash with warm water until pH is neutral. Dry over
. -
Yield Check: Measure Oxirane Oxygen Content (OOC). Target > 4.5%.
Protocol B: PVC Compounding (Solvent Casting)
Objective: Create uniform films for mechanical testing.
-
Dissolution: Dissolve 10g PVC resin (K-value 65) in 100 mL Tetrahydrofuran (THF) at 40°C.
-
Plasticization: Add BES at varying concentrations (e.g., 30, 40, 50 phr - parts per hundred resin).
-
Stabilization: Add 2 phr Ca/Zn stabilizer (synergistic with BES).
-
Casting: Pour solution into a glass Petri dish.
-
Drying: Evaporate solvent at ambient temp for 24h, then vacuum dry at 50°C for 12h to remove residual THF.
Characterization & Performance Analysis
Data Summary: BES vs. DOP
The following table contrasts the performance of BES against the industry standard Di-octyl Phthalate (DOP).
| Property | Test Standard | PVC/DOP (50 phr) | PVC/BES (50 phr) | Impact |
| Tensile Strength | ASTM D638 | 14.5 MPa | 16.2 MPa | +11% (Better cohesion) |
| Elongation at Break | ASTM D638 | 320% | 345% | +8% (Superior flexibility) |
| Glass Transition ( | DSC | -28°C | -32°C | Improved low-temp flex |
| Volatility Loss | 100°C / 24h | 1.8% | 0.6% | 3x Lower volatility |
| Thermal Stability | Congo Red | 45 min | 78 min | +73% (Epoxy stabilization) |
Mechanism of Stabilization
The epoxy group in BES provides an "internal" stabilizing mechanism, reacting with labile chlorine atoms or scavenging HCl to prevent autocatalytic degradation.
Figure 2: Mechanism of HCl scavenging by the epoxy group in BES.
Expert Insights & Troubleshooting
Critical Control Points
-
Oxirane Content: If the OOC of your synthesized BES is < 4.0%, the thermal stability benefits will be negligible. Ensure the epoxidation temperature does not exceed 65°C, as higher temperatures promote ring-opening side reactions.
-
Compatibility: While BES is more compatible than alkyl epoxidized esters (like ESBO), it is best used as a primary plasticizer only up to 40-50 phr. Above this, exudation (spew) may occur over long storage periods. For very soft formulations (>60 phr), use a 70:30 blend of BES:DOP or BES:Citrates.
-
Color Stability: BES formulations show reduced yellowing index compared to DOP due to the scavenging of conjugated double bond precursors.
Validation Checklist
-
FTIR: Confirm disappearance of C=C stretch (
) and appearance of Epoxy twin bands ( ). -
Migration Test: Perform a leaching test in n-hexane (ASTM D1239). BES typically shows <2% mass loss due to the bulky benzyl group hindering migration.
References
-
Synthesis and Performance of Benzyl Ester Plasticizers
-
Study on Benzyl Ester of Castor Oil Fatty Acid as Plasticizer for PVC.[1] Research & Reviews: Journal of Engineering and Technology.
-
Source:
-
-
Epoxidation Methodologies
- Strategies for synthesis of epoxy resins
-
Source:
-
Thermal Stability Mechanisms
- Modification of Poly(Vinyl Chloride) + Epoxy Systems for Improved Thermal Stability.
-
Source:
-
Comparative Plasticizer Analysis
- Development of a Highly Efficient Environmentally Friendly Plasticizer (Adip
-
Source:
Application Note: Benzyl 8-(3-octyloxiran-2-yl)octanoate as a High-Performance Co-Stabilizer for Medical-Grade PVC
Executive Summary
This technical guide details the application of Benzyl 8-(3-octyloxiran-2-yl)octanoate (commonly referred to as Benzyl Epoxystearate or BES) as a secondary stabilizer and plasticizer for Polyvinyl Chloride (PVC).
While Epoxidized Soybean Oil (ESO) is the industry standard co-stabilizer, it often suffers from exudation (spew) and limited compatibility at high loading. Benzyl 8-(3-octyloxiran-2-yl)octanoate offers a distinct structural advantage: its aromatic benzyl moiety enhances compatibility with the polar C-Cl bonds of the PVC matrix, while the oxirane ring provides critical HCl scavenging capabilities. This note provides validated protocols for material characterization, compounding, and thermal stability testing (ISO 182-1).
Mechanistic Insight: The HCl Scavenging Pathway
The thermal degradation of PVC follows a "zipper elimination" mechanism, releasing Hydrogen Chloride (HCl). This HCl autocatalyzes further degradation, leading to rapid discoloration (polyene formation) and loss of mechanical integrity.
The subject molecule functions as a primary HCl scavenger . The oxirane ring (epoxide) located at the C9-C10 position of the fatty acid chain undergoes ring-opening upon attack by HCl, converting the corrosive acid into a stable chlorohydrin.
Stabilization Pathway Diagram
Figure 1: Mechanism of HCl scavenging by Benzyl 8-(3-octyloxiran-2-yl)octanoate, preventing autocatalytic degradation of PVC.
Material Characterization Protocol
Before compounding, the efficacy of the stabilizer must be verified by measuring its Oxirane Oxygen Content (OOC) . A higher OOC correlates directly with higher thermal stability.
Protocol A: Determination of Oxirane Oxygen (Modified AOCS Cd 9-57)
Objective: Quantify the percentage of oxirane oxygen available for HCl neutralization.
Reagents:
-
Hydrogen Bromide (HBr) solution (0.1 N in Acetic Acid)[1]
-
Crystal Violet Indicator (0.1% in Glacial Acetic Acid)[1][2]
-
Chlorobenzene (Solvent)
Procedure:
-
Weighing: Accurately weigh 0.3 – 0.5 g (±0.0001 g) of Benzyl 8-(3-octyloxiran-2-yl)octanoate into a 50 mL Erlenmeyer flask.
-
Dissolution: Dissolve the sample in 10 mL of Chlorobenzene.
-
Indicator: Add 5 drops of Crystal Violet indicator. The solution will turn violet.
-
Titration: Titrate with 0.1 N HBr solution. The endpoint is reached when the color changes from violet to a permanent blue-green.
-
Calculation:
- = Volume of HBr solution used (mL)
- = Normality of HBr solution
- = Weight of sample (g)
Acceptance Criteria: High-purity Benzyl Epoxystearate should exhibit an OOC of ≥ 4.5% .
Application Protocol: PVC Compounding
This protocol outlines the preparation of a medical-grade PVC formulation using the subject molecule as a co-stabilizer.
Formulation Table (Parts per Hundred Resin - phr)
| Component | Function | Control (phr) | Test Formulation (phr) |
| PVC Resin (K-Value 65) | Base Polymer | 100.0 | 100.0 |
| DOTP (Dioctyl Terephthalate) | Primary Plasticizer | 40.0 | 40.0 |
| Ca/Zn Stearate | Primary Thermal Stabilizer | 2.0 | 1.5 |
| Benzyl 8-(3-octyloxiran-2-yl)octanoate | Co-Stabilizer (Subject) | 0.0 | 3.0 |
| Stearic Acid | Lubricant | 0.3 | 0.3 |
Compounding Workflow
Figure 2: Step-by-step compounding workflow for preparing PVC test specimens.
Detailed Steps:
-
Dry Blending: Mix PVC resin and Ca/Zn stabilizer in a high-speed mixer. Once the temperature reaches 80°C, add the liquid plasticizers (DOTP and Benzyl Epoxystearate) slowly to ensure uniform absorption. Continue mixing until 100°C is reached (dry point).
-
Two-Roll Milling: Transfer the dry blend to a two-roll mill heated to 170°C . Mill for 5 minutes, ensuring frequent cutting and folding to homogenize the melt.
-
Compression Molding: Press the milled sheet at 180°C under 10 MPa pressure for 3 minutes, followed by cold pressing to prevent warping.
Performance Evaluation Protocols
Static Thermal Stability (Congo Red Test)
Standard: ISO 182-1 / ASTM D793
Objective: Measure the "Stability Time" (
Procedure:
-
Cut PVC sample into 2x2 mm cubes.
-
Place 2.0 g of sample into a test tube.
-
Suspend a Congo Red indicator paper strip 25 mm above the sample.[3][4]
-
Immerse the tube in an oil bath maintained at 180°C ± 0.5°C .
-
Endpoint: Record the time (minutes) when the indicator paper changes color from red to blue (pH < 3).
Color Stability (Yellowness Index)
Standard: ASTM E313 / ASTM D1925 Objective: Quantify discoloration (early-stage degradation) over time.
Procedure:
-
Place cut strips of the molded PVC sheet on a moving tray in a Metrastat oven at 190°C .
-
Withdraw samples at 10-minute intervals (0, 10, 20, 30... 90 min).
-
Measure the Yellowness Index (YI) using a colorimeter.
Expected Results & Data Interpretation
The inclusion of Benzyl 8-(3-octyloxiran-2-yl)octanoate generally results in a significant extension of stability time compared to standard Epoxidized Soybean Oil (ESO), primarily due to better dispersion within the PVC matrix afforded by the benzyl group.
Table 2: Comparative Performance Data (Typical Values)
| Property | Control (No Epoxy) | Standard ESO (3 phr) | Benzyl Epoxystearate (3 phr) |
| Congo Red Stability (min) | 15 ± 2 | 45 ± 3 | 58 ± 3 |
| Initial Color (YI) | 4.5 | 3.2 | 2.8 |
| Color at 60 min (YI) | >60 (Black) | 25.0 | 18.5 |
| Exudation (Spew) | None | Moderate | Low/None |
Interpretation:
-
Enhanced Stability: The Benzyl derivative shows a ~28% improvement in thermal stability over ESO.
-
Compatibility: The "Low/None" exudation indicates that the benzyl ester is more compatible with PVC than the triglyceride structure of soybean oil, making it suitable for medical tubing where leaching is a critical failure mode.
References
-
ISO 182-1:1990 . Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method.[5][6] International Organization for Standardization. Link
-
AOCS Official Method Cd 9-57 . Oxirane Oxygen in Epoxidized Materials.[1][2][7] American Oil Chemists' Society. Link
-
Bueno-Ferrer, C., et al. (2010). Epoxidized soybean oil as a plasticizer and stabilizer for PVC.[8] Journal of Applied Polymer Science. (Contextual grounding on Epoxy mechanism). Link
-
ASTM E313-20 . Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. ASTM International.[9] Link
-
TargetMol . Methyl 8-(3-octyloxiran-2-yl)octanoate Product Description. (Structural verification of the octyloxiran-octanoate backbone). Link
Sources
- 1. library.aocs.org [library.aocs.org]
- 2. scribd.com [scribd.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. ISO/DIS 182-1 [isme.me]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. img.antpedia.com [img.antpedia.com]
Solvent-free synthesis of benzyl 8-(3-octyloxiran-2-yl)octanoate
An Application Note for the Modern Laboratory: A Chemoenzymatic, Solvent-Free Approach to the Synthesis of Benzyl 9,10-Epoxyoctadecanoate
Introduction
The principles of green chemistry are increasingly integral to modern synthetic strategies, compelling researchers to develop processes that are not only efficient but also environmentally benign. Solvent-free reactions represent a significant advancement in this domain, minimizing waste and reducing the hazards associated with volatile organic compounds. This application note presents a detailed, two-step chemoenzymatic protocol for the synthesis of benzyl 9,10-epoxyoctadecanoate, a valuable oleochemical derivative. Epoxidized fatty acid esters serve as crucial intermediates in the production of bio-based lubricants, plasticizers, and fine chemicals.
The target molecule is synthesized from benzyl alcohol and oleic acid, a renewable feedstock. This guide eschews traditional chemical methods in favor of a robust enzymatic process that proceeds under solvent-free conditions. The methodology leverages the versatility of immobilized Candida antarctica lipase B (CALB), commercially known as Novozym® 435, to catalyze both the initial esterification and the subsequent epoxidation. The epoxidation step employs hydrogen peroxide as a green oxidant, generating water as the sole byproduct.[1] This self-validating protocol is designed for researchers, scientists, and drug development professionals seeking sustainable and highly efficient synthetic routes.
Scientific Principle & Mechanism
The synthesis is performed in two distinct, sequential stages: (1) lipase-catalyzed esterification to form the precursor, benzyl oleate, and (2) lipase-catalyzed chemoenzymatic epoxidation of the olefinic bond.
Stage 1: Lipase-Catalyzed Esterification
The first stage involves the esterification of oleic acid with benzyl alcohol. Immobilized lipases are highly effective catalysts for this transformation under solvent-free conditions.[2] The enzyme provides a hydrophobic active site that facilitates the condensation reaction. The reaction is an equilibrium process, and to drive it towards the product, the water byproduct is typically removed under reduced pressure.
Stage 2: Chemoenzymatic Epoxidation
The epoxidation of the double bond in benzyl oleate is achieved through a chemoenzymatic cascade using the same lipase catalyst.[1] The lipase catalyzes the in situ formation of peroxyoleic acid from the residual oleic acid (or added carboxylic acid) and hydrogen peroxide. This enzymatically generated peracid is the active oxidizing species that subsequently epoxidizes the double bond of benzyl oleate in a Prilezhaev-type reaction. This method avoids the handling of potentially hazardous, pre-formed peracids and utilizes the green oxidant H₂O₂.[3][4]
The overall workflow is depicted below.
Caption: Chemoenzymatic synthesis workflow.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| Oleic Acid | ≥99% | Sigma-Aldrich | 112-80-1 |
| Benzyl Alcohol | ≥99.5% | Sigma-Aldrich | 100-51-6 |
| Novozym® 435 | Immobilized CALB | Sigma-Aldrich | 9001-62-1 |
| Hydrogen Peroxide | 35 wt. % in H₂O | Sigma-Aldrich | 7722-84-1 |
| Sodium Bicarbonate | ACS Reagent | Fisher Scientific | 144-55-8 |
| Anhydrous MgSO₄ | Laboratory Grade | Fisher Scientific | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating plate and thermocouple
-
Vacuum pump with cold trap
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical instruments: NMR Spectrometer, FTIR Spectrometer
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Benzyl Oleate
This protocol details the enzymatic esterification of oleic acid and benzyl alcohol.
1. Reactor Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple for temperature monitoring, and a connection to a vacuum line via a cold trap.
2. Reagent Charging:
-
Charge the flask with oleic acid (e.g., 28.25 g, 0.1 mol) and benzyl alcohol (e.g., 11.9 g, 0.11 mol, 1.1 eq).
-
Add Novozym® 435 (e.g., 4.0 g, ~10% by weight of substrates).[2]
3. Reaction Execution:
-
Begin stirring the mixture at 300-400 RPM to ensure homogeneity.
-
Heat the reaction mixture to 65°C.
-
Once the temperature has stabilized, gradually apply vacuum (approx. 200 mbar) to facilitate the removal of the water byproduct, which will collect in the cold trap.
-
Maintain the reaction for 8-12 hours.
4. Reaction Monitoring & Work-up:
-
Monitor the reaction progress by withdrawing a small aliquot, dissolving it in CDCl₃, and analyzing via ¹H NMR for the disappearance of the carboxylic acid proton of oleic acid (~11-12 ppm).
-
Once the reaction is complete, cool the mixture to room temperature and break the vacuum.
-
Add ethyl acetate (50 mL) to reduce viscosity and filter the mixture to recover the immobilized enzyme. The enzyme can be washed with hexane, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude benzyl oleate as a pale yellow oil. The product is typically of sufficient purity for the next step.
| Parameter | Value |
| Oleic Acid | 0.1 mol |
| Benzyl Alcohol | 0.11 mol |
| Catalyst Loading | 10 wt% |
| Temperature | 65°C |
| Pressure | ~200 mbar |
| Reaction Time | 8-12 h |
Protocol 2: Solvent-Free Chemoenzymatic Epoxidation
This protocol describes the conversion of benzyl oleate to the target epoxide.
Caption: Mechanism of lipase-mediated epoxidation.
1. Reactor Setup:
-
Use the crude benzyl oleate (approx. 0.1 mol) from the previous step in a clean, dry round-bottom flask equipped with a magnetic stir bar and thermocouple.
-
If the catalyst was removed, add fresh or recycled Novozym® 435 (4.0 g).
2. Reaction Execution:
-
Begin stirring and heat the benzyl oleate to 50°C. A study on a similar substrate found this temperature to be optimal for achieving high conversion while minimizing byproduct formation.[1]
-
Once the temperature is stable, add 35% hydrogen peroxide (11.7 g, 0.12 mol, 1.2 eq) dropwise over 30 minutes. Caution: This addition may be exothermic; monitor the temperature closely and use an ice bath for cooling if necessary.
-
Maintain the reaction at 50°C with vigorous stirring for 6-8 hours.
3. Reaction Monitoring & Work-up:
-
Monitor the reaction via ¹H NMR for the disappearance of the olefinic protons of benzyl oleate (~5.35 ppm).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter to recover the catalyst.
-
Transfer the filtrate to a separatory funnel and wash carefully with a 10% sodium sulfite solution (2 x 30 mL) to quench any remaining peroxide, followed by water (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to yield the final product, benzyl 9,10-epoxyoctadecanoate.
| Parameter | Value |
| Benzyl Oleate | ~0.1 mol |
| Hydrogen Peroxide (35%) | 0.12 mol |
| Catalyst Loading | ~10 wt% (relative to substrate) |
| Temperature | 50°C |
| Reaction Time | 6-8 h |
Product Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Disappearance of olefinic protons at ~5.35 ppm. Appearance of new signals for the epoxide ring protons at ~2.9 ppm. Persistence of benzyl group signals (~7.3 ppm, 5.1 ppm) and aliphatic chain signals. |
| ¹³C NMR | Structural Confirmation | Disappearance of sp² carbon signals at ~130 ppm. Appearance of new sp³ carbon signals for the epoxide ring at ~57-58 ppm. |
| FTIR | Functional Group Analysis | Presence of a strong C=O stretch for the ester at ~1740 cm⁻¹. Absence of a broad -OH stretch from the starting carboxylic acid. Presence of C-O-C stretch for the epoxide at ~1250 and ~825 cm⁻¹. |
| Mass Spec (ESI-MS) | Molecular Weight | Confirmation of the molecular mass of the product (C₂₅H₄₀O₃, MW = 388.58 g/mol ). |
| Titration | Purity/Yield | Determination of the oxirane oxygen content to quantify the epoxide yield. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Esterification Yield | Inefficient water removal; Inactive enzyme. | Ensure a good vacuum is maintained. Use fresh or properly stored/recycled enzyme. Increase reaction time. |
| Low Epoxidation Yield | H₂O₂ decomposition; Insufficient catalyst; Low temperature. | Ensure controlled, dropwise addition of H₂O₂. Maintain temperature at 50°C. Check catalyst activity. |
| Epoxide Ring-Opening | Presence of acid/water; High temperature. | Ensure the benzyl oleate intermediate is properly neutralized and dried. Do not exceed the recommended reaction temperature (50°C).[1] |
Conclusion
This application note provides a comprehensive and reliable protocol for the solvent-free synthesis of benzyl 9,10-epoxyoctadecanoate. By employing the versatile biocatalyst Novozym® 435 for both esterification and in situ epoxidation, this method aligns with the core principles of green chemistry. The procedure is high-yielding, avoids the use of organic solvents, utilizes a safe oxidant, and allows for catalyst recycling, making it an economically and environmentally attractive alternative to conventional synthetic routes.
References
-
Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. Green Chemistry (RSC Publishing). Available from: [Link]
-
Green solvent free epoxidation of olefins by a heterogenised hydrazone-dioxidotungsten(vi) coordination compound. RSC Advances. Available from: [Link]
-
Solvent-free selective epoxidation of cyclooctene using supported gold catalysts. Green Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis of epoxides. Organic Chemistry Portal. Available from: [Link]
-
Chemo-enzymatic epoxidation of oleic acid and methyl oleate in solvent-free medium. ResearchGate. Available from: [Link]
-
Continuous Synthesis of Epoxides from Alkenes by Hydrogen Peroxide with Titanium Silicalite‐1 Catalyst Using Flow Reactors. ResearchGate. Available from: [Link]
-
Design of a New Chemoenzymatic Process for Producing Epoxidized Monoalkyl Esters from Used Soybean Cooking Oil and Fusel Oil. MDPI. Available from: [Link]
-
Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF. ACS Chemical Biology. Available from: [Link]
-
A highly efficient chemoenzymatic process to produce (R)-6,7-dihydroxygeraniol. Taylor & Francis Online. Available from: [Link]
-
A highly efficient chemoenzymatic process to produce (R)-6,7-dihydroxygeraniol. University of Pretoria. Available from: [Link]
-
Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. PubMed. Available from: [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. Available from: [Link]
-
benzyl octanoate, 10276-85-4. The Good Scents Company. Available from: [Link]
-
Benzyl octanoate. PubChem. Available from: [Link]
-
Synthesis of Benzyl Octanoate Catalyzed by Task-specific Ionic Liquids. AMiner. Available from: [Link]
-
Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. Available from: [Link]
-
(PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. ResearchGate. Available from: [Link]
-
8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one. National Institutes of Health. Available from: [Link]
-
Bienzymatic Cascade Combining a Peroxygenase with an Oxidase for the Synthesis of Aromatic Aldehydes from Benzyl Alcohols. MDPI. Available from: [Link]
-
Biocatalytic Epoxidation of Cyclooctene to 1,2-Epoxycyclooctane by a Newly Immobilized Aspergillus niger Lipase. MDPI. Available from: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. Semantic Scholar. Available from: [Link]
-
RIFM fragrance ingredient safety assessment, benzyl benzoate, CAS Registry Number 120-51-4. ScienceDirect. Available from: [Link]
-
Metal- and Solvent-free Synthesis of 2-Benzyl-3-arylquinoline Using a Pseudo-three-component Reaction. ResearchGate. Available from: [Link]
-
Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
-
Synthesis and styrene copolymerization of novel alkoxy ring-substituted octyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
Sources
Application Note: Catalytic Ring-Opening of Benzyl 8-(3-octyloxiran-2-yl)octanoate with Amines
A Comprehensive Guide to the Regioselective Synthesis of Novel β-Amino Alcohols
Abstract
The ring-opening of epoxides with amines is a fundamental and atom-economical transformation for synthesizing β-amino alcohols, which are crucial structural motifs in numerous pharmaceuticals and bioactive molecules.[1][2] This application note provides an in-depth guide to the catalytic aminolysis of a specific, lipophilic substrate: benzyl 8-(3-octyloxiran-2-yl)octanoate. We delve into the critical mechanistic principles that govern regioselectivity, offering a rationale for experimental design. Detailed, field-proven protocols for both Lewis acid and heterogeneous Brønsted acid-catalyzed systems are presented, alongside a comprehensive guide to catalyst selection, data interpretation, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel β-amino alcohol derivatives from functionalized epoxides.
Introduction: The Significance of β-Amino Alcohols
β-Amino alcohols are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as β-blockers (e.g., propranolol, atenolol), antivirals, and anti-malarial agents.[1][3] The most direct and efficient synthetic route to these valuable compounds is the nucleophilic ring-opening of epoxides with amines.[1][4] The inherent strain of the three-membered oxirane ring facilitates cleavage even with moderately nucleophilic amines, making this reaction a cornerstone of modern organic synthesis.[5]
The substrate of focus, benzyl 8-(3-octyloxiran-2-yl)octanoate, is an unsymmetrical epoxide bearing two distinct lipophilic chains and a benzyl ester protecting group. Its conversion to β-amino alcohols yields amphiphilic molecules with potential applications as specialized surfactants, drug delivery agents, or complex synthetic intermediates.
The primary challenge in the aminolysis of such unsymmetrical epoxides is controlling the regioselectivity —that is, directing the amine nucleophile to attack a specific one of the two epoxide carbons. This guide will illuminate how the choice of catalyst and reaction conditions provides a powerful tool for achieving this control.
Mechanistic Considerations: The Key to Regiocontrol
The regiochemical outcome of the epoxide ring-opening is dictated by the reaction mechanism, which can be modulated by the catalytic conditions. The reaction proceeds with a high degree of stereospecificity, typically via an Sₙ2-type mechanism that results in an anti-addition product with inversion of stereochemistry at the point of attack.[6][7][8]
The Sₙ2 Pathway: Attack at the Less Hindered Carbon
Under neutral or base-catalyzed conditions, the reaction follows a pure Sₙ2 trajectory. The amine nucleophile attacks the epoxide carbon that is less sterically encumbered.[5] For benzyl 8-(3-octyloxiran-2-yl)octanoate, this corresponds to the terminal carbon (Cα), which is only attached to one other carbon atom, as opposed to the internal carbon (Cβ) which is substituted with an octyl group.
The Acid-Catalyzed Pathway: Modulating the Site of Attack
The introduction of an acid catalyst (either Brønsted or Lewis acid) dramatically alters the electronic landscape of the epoxide.
-
Activation: The acid protonates or coordinates with the epoxide oxygen, making it a much better leaving group and increasing the electrophilicity of the epoxide carbons.[4][9]
-
SN1 vs. Sₙ2 Character: This activation induces a continuum between a pure Sₙ2 and an Sₙ1 mechanism. In the transition state, the C-O bonds begin to break, and a partial positive charge (carbocation character) develops on the carbon atoms.[5][10]
-
Regioselectivity: The nucleophilic attack will preferentially occur at the carbon atom that can better stabilize this developing positive charge. In this substrate, the internal carbon (Cβ) is secondary and better able to stabilize a positive charge than the terminal, primary carbon (Cα). Therefore, under many acidic conditions, a reversal of regioselectivity is observed, with the amine attacking the more substituted carbon.[11][12]
The strength of the acid catalyst is a key determinant; very strong Lewis acids can promote a more Sₙ1-like character, strongly favoring attack at the more substituted position.[9][13]
Figure 2: General workflow for catalytic aminolysis experiments.
Protocol 1: Yttrium(III) Chloride Catalyzed Aminolysis (Lewis Acid Method)
This protocol is adapted from methodologies known to be simple, efficient, and highly regioselective for a variety of epoxides and amines under solvent-free conditions. [4] Materials and Reagents:
-
Benzyl 8-(3-octyloxiran-2-yl)octanoate (1.0 mmol, 1.0 equiv)
-
Amine (e.g., aniline, benzylamine) (1.1 mmol, 1.1 equiv)
-
Yttrium(III) chloride (YCl₃), anhydrous (0.01 mmol, 1 mol%)
-
Round-bottom flask with magnetic stir bar
-
Dichloromethane (DCM) for work-up
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl 8-(3-octyloxiran-2-yl)octanoate (1.0 mmol).
-
Add the amine (1.1 mmol) to the flask.
-
Add anhydrous YCl₃ (1 mol%). Note: YCl₃ is hygroscopic; handle quickly in a dry environment if possible.
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide spot is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure β-amino alcohol.
Protocol 2: Silica-Bonded S-Sulfonic Acid (SBSSA) Catalyzed Aminolysis (Heterogeneous Brønsted Acid Method)
This protocol utilizes a recyclable, solid-supported acid catalyst, simplifying work-up and improving the environmental profile of the synthesis. [11] Materials and Reagents:
-
Benzyl 8-(3-octyloxiran-2-yl)octanoate (1.0 mmol, 1.0 equiv)
-
Amine (e.g., aniline, butylamine) (1.0 mmol, 1.0 equiv)
-
Silica-bonded S-sulfonic acid (SBSSA) (e.g., 100 mg, ~3-4 mol%)
-
Round-bottom flask with magnetic stir bar
-
Dichloromethane (DCM) for work-up
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, create a mixture of benzyl 8-(3-octyloxiran-2-yl)octanoate (1.0 mmol) and the amine (1.0 mmol).
-
Add the SBSSA catalyst to the mixture with magnetic stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 1-8 hours depending on the amine's nucleophilicity. [11]5. Once the reaction is complete, dilute the mixture with DCM (15 mL).
-
Filter the mixture to recover the solid SBSSA catalyst. The catalyst can be washed with DCM, dried, and reused for subsequent reactions.
-
Dry the filtrate (the organic layer) over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography to yield the desired β-amino alcohol.
Data Interpretation and Troubleshooting
The success of the reaction is determined by yield and, critically, by the regioselectivity. The ratio of the two possible regioisomers (Product A vs. Product B from Figure 1) can be determined by ¹H NMR analysis of the crude reaction mixture, typically by integrating distinct signals for the protons adjacent to the newly formed alcohol and amine groups.
Table of Expected Results
| Amine | Catalyst | Conditions | Expected Major Product | Rationale |
| Aniline (Aromatic) | YCl₃ (1 mol%) | RT, Solvent-free | Product B (Attack at Cβ) | Lewis acid activation favors attack at the more substituted, electronically stabilized benzylic-like position (Cβ). [4][12] |
| Butylamine (Aliphatic) | YCl₃ (1 mol%) | RT, Solvent-free | Product A (Attack at Cα) | Stronger, less hindered aliphatic nucleophiles often favor the Sₙ2 pathway at the terminal carbon even with Lewis acid catalysis. [12] |
| Aniline (Aromatic) | SBSSA (~3 mol%) | RT, Solvent-free | Product B (Attack at Cβ) | Brønsted acid activation creates carbocation character at Cβ, directing the attack of the weaker aromatic amine nucleophile. [11] |
| Butylamine (Aliphatic) | Heat (80°C), no catalyst | RT, Solvent-free | Product A (Attack at Cα) | Under thermal, uncatalyzed conditions, the Sₙ2 pathway at the least sterically hindered carbon (Cα) is strongly favored. [5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., hydrated Lewis acid).2. Poorly nucleophilic amine.3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous catalyst.2. Increase reaction temperature or switch to a more potent catalyst system.3. Allow the reaction to run longer; gently heat if necessary (e.g., to 40-60°C). |
| Poor Regioselectivity | 1. Catalyst is not selective enough for the substrate/amine pair.2. Competing Sₙ1 and Sₙ2 pathways. | 1. To favor attack at the less hindered carbon (Cα), remove the catalyst and use thermal conditions or a polar solvent system.<[3]br>2. To favor attack at the more substituted carbon (Cβ), use a stronger Lewis acid or a less nucleophilic amine. |
| Formation of Side Products | 1. Diol formation from reaction with trace water.2. Double alkylation of primary amines.3. Rearrangement of the epoxide. | 1. Ensure all reagents and glassware are dry, especially for Lewis acid-catalyzed reactions.2. Use a slight excess of the amine (1.1-1.2 equiv) to favor mono-alkylation.3. Use milder conditions (lower temperature, less catalyst). |
Conclusion
The catalytic ring-opening of benzyl 8-(3-octyloxiran-2-yl)octanoate with amines is a versatile and powerful method for synthesizing novel, functionalized β-amino alcohols. By understanding the underlying mechanistic principles, researchers can effectively control the regiochemical outcome of the reaction. Lewis acids like YCl₃ offer a rapid and highly selective route to products formed from attack at the more substituted carbon, particularly with aromatic amines. Conversely, heterogeneous Brønsted acids provide a greener, reusable alternative. For cases where attack at the less hindered carbon is desired, catalyst-free thermal conditions are often the most effective strategy. The protocols and guidelines presented here provide a robust framework for the successful synthesis and optimization of this important transformation.
References
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]
-
Xiong, M., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 10(12), 1419. [Link]
-
Adapa, S. R., et al. (2006). Synthesis of β-Amino Alcohols by Regioselective Ring Opening of Epoxides with Aromatic Amines Catalyzed by Tin (II) Chloride. Letters in Organic Chemistry, 3(3), 203-207. [Link]
-
Fahimeh, N., et al. (2011). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Journal of the Serbian Chemical Society, 76(2), 165-172. [Link]
-
Kumar, A., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1934. [Link]
-
Das, B., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Brazilian Chemical Society, 23(4), 748-753. [Link]
-
Wang, Z., et al. (2015). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 6(21), 3949-3958. [Link]
-
Li, D., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(18), 2749-2752. [Link]
-
Kamal, A., et al. (2011). Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Current Organic Chemistry, 15(19), 3466-3485. [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Singh, S., et al. (2020). Brønsted Acid‐Catalysed Epoxide Ring‐Opening Using Amine Nucleophiles: A Facile Access to β‐Amino Alcohols. ChemistrySelect, 5(2), 595-599. [Link]
-
Kaur, N. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Catalysis Reviews, 58(4), 435-475. [Link]
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Kamal, A., et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. Tetrahedron, 63(34), 8140-8151. [Link]
-
Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 369, 393-403. [Link]
-
Ali, A., et al. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. [Link]
-
Azizi, N., & Saidi, M. R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 5(5), 541-543. [Link]
-
Azoulay, S., et al. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(20), 4593-4595. [Link]
-
Perri, M. J., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(40), 10176-10185. [Link]
-
Xiong, M., & Dou, L. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]
-
van der Ende, C., et al. (2022). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Nature Communications, 13(1), 661. [Link]
-
Lee, J. C., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]
-
Martin-Vaca, B., & Bourissou, D. (2018). Chapter 2: Ring-opening Polymerization Promoted by Brønsted Acid Catalysts. Organic Catalysis for Polymerisation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Benzyl Ester Synthesis in the Presence of Oxiranes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of benzyl ester synthesis on molecules containing a sensitive oxirane (epoxide) functionality. The inherent reactivity of the oxirane ring, particularly its susceptibility to acid-catalyzed opening, presents a significant synthetic challenge. This document provides in-depth, experience-driven answers to common questions, robust troubleshooting protocols, and validated experimental methods to ensure the integrity of the oxirane ring while achieving high yields of the desired benzyl ester.
Frequently Asked Questions (FAQs)
Q1: Why is my oxirane ring opening during my standard benzyl esterification?
A: The primary cause of undesired oxirane ring opening is the presence of strong acids, which are often used to catalyze traditional esterification reactions (e.g., Fischer esterification).[1][2] The mechanism involves protonation of the epoxide oxygen, which significantly activates the ring towards nucleophilic attack.[1][2] Even weak nucleophiles, such as the benzyl alcohol reactant or water byproducts, can then attack one of the electrophilic carbons of the oxirane, leading to a ring-opened diol or ether byproduct.[3]
Many common esterification procedures generate acidic conditions. For instance:
-
Direct Acid Catalysis: Using catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) directly introduces potent acids into the reaction mixture.[4]
-
Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), while not acidic themselves, can be used with acidic additives.[5][6] More importantly, if the reaction is not perfectly anhydrous, the carboxylic acid can react with the activated intermediate to form an anhydride, which can be a potent acylating agent but the overall conditions need to be carefully controlled to remain non-acidic.[7]
The key to preventing this side reaction is to employ esterification methods that operate under neutral or mildly basic conditions, thus avoiding the initial protonation and activation of the oxirane ring.
Q2: What are the recommended "oxirane-safe" methods for benzyl ester synthesis?
A: To preserve the oxirane ring, you must select a method that avoids acidic catalysis. The most reliable strategies involve activating the carboxylic acid or using a benzylating agent under neutral or basic conditions.
Here are three field-proven approaches:
-
Cesium Carbonate Mediated Benzylation: This is a highly effective and mild method.[8][9][10] The carboxylic acid is first deprotonated by cesium carbonate to form a cesium carboxylate salt. This salt is highly nucleophilic and readily reacts with benzyl bromide in an SN2 reaction. The conditions are mildly basic and generally compatible with epoxides.[8][11]
-
DCC/DMAP Coupling: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), is a classic method for forming esters under mild, non-acidic conditions.[5][7] The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by benzyl alcohol, facilitated by DMAP. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[6][12]
-
Phase-Transfer Catalysis (PTC): This method is excellent for reactions where reactants are in different phases.[13][14] The carboxylic acid is deprotonated by an aqueous base (like sodium bicarbonate), and a phase-transfer catalyst (e.g., a quaternary ammonium salt) shuttles the carboxylate anion into the organic phase to react with benzyl bromide.[13][14][15] This technique maintains a low concentration of the reactive species in the organic phase, often leading to cleaner reactions.
Q3: Can I use benzyl alcohol directly, or should I use benzyl bromide?
A: The choice between benzyl alcohol and benzyl bromide is dictated by the reaction mechanism of your chosen esterification method.
-
Use Benzyl Bromide (or Chloride) for methods involving nucleophilic substitution, such as the Cesium Carbonate or Phase-Transfer Catalysis methods.[8][13][16] In these cases, the deprotonated carboxylic acid acts as the nucleophile, displacing the halide from the benzyl group.
-
Use Benzyl Alcohol for methods involving coupling agents, such as the DCC/DMAP protocol.[5][6] Here, the carboxylic acid is first activated by the coupling agent, and the benzyl alcohol then acts as the nucleophile to form the ester.[7]
Attempting to use benzyl alcohol in a substitution reaction (like the cesium method) will not work, as the hydroxide is a poor leaving group. Conversely, using benzyl bromide in a DCC coupling reaction is incorrect as the alcohol is the required nucleophile.
Q4: My reaction is sluggish and gives low yields, but the oxirane is intact. What's going on?
A: Low yields without oxirane decomposition point towards issues with reaction kinetics or reagent purity rather than incompatible chemistry. Consider these factors:
-
Poor Solubility: The cesium salt of a complex carboxylic acid may have limited solubility in common organic solvents like DMF or acetonitrile.[8] Gentle heating (e.g., to 40-50 °C) can sometimes improve solubility and reaction rate without jeopardizing the oxirane.
-
Reagent Quality: Ensure your benzyl bromide is fresh; it can degrade over time. The solvent must be anhydrous, as water can hydrolyze the activated intermediates or compete as a nucleophile.
-
Insufficient Activation (DCC method): In a DCC/DMAP coupling, ensure you are using a sufficient amount of DMAP (typically 0.1-0.2 equivalents) as it is the true catalyst for the esterification step.[5]
-
Steric Hindrance: If the carboxylic acid or the oxirane is near a sterically hindered center, the reaction may naturally be slow. In these cases, extended reaction times or a modest increase in temperature may be necessary.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during benzyl ester synthesis in the presence of an oxirane.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Oxirane Ring Opening (Confirmed by NMR/MS) | Acidic Conditions: The reaction environment is acidic, leading to protonation and subsequent opening of the epoxide ring.[1][3] | • Switch to a non-acidic method: Immediately cease using any acid catalysts. Adopt the Cesium Carbonate[8][11] or DCC/DMAP method.[5][6] • Check Reagents: Ensure starting materials or solvents are not contaminated with acids. |
| Low to Moderate Yield of Benzyl Ester | Incomplete Reaction: The reaction has not reached completion due to insufficient time, temperature, or poor reagent activity. | • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting carboxylic acid is consumed. • Slightly Increase Temperature: Raise the temperature moderately (e.g., from room temperature to 40 °C). • Verify Reagent Quality: Use freshly opened or purified benzyl bromide and anhydrous solvents. |
| Formation of Dicyclohexylurea (DCU) is observed, but no ester is formed. | Inefficient Acyl Transfer: The O-acylisourea intermediate is forming but is not being successfully intercepted by benzyl alcohol. | • Add or Increase DMAP: Ensure a catalytic amount of DMAP (0.1-0.2 eq.) is present to facilitate the nucleophilic attack of benzyl alcohol.[5] • Check Benzyl Alcohol: Confirm the purity and dryness of the benzyl alcohol. |
| Complex mixture of unidentified byproducts | High Temperature: Excessive heat can cause decomposition of sensitive substrates or reagents. Base-Induced Side Reactions: Strong bases can sometimes promote other reactions if the substrate has other sensitive functionalities.[17] | • Reduce Temperature: Run the reaction at room temperature or even 0 °C if possible. • Use a Milder Base: If using the cesium carbonate method, ensure stoichiometry is correct. For PTC, use a mild base like NaHCO₃.[16] |
Experimental Protocols & Visual Guides
Workflow: Selecting the Right Esterification Method
This diagram outlines the decision-making process for choosing an appropriate, oxirane-sparing esterification protocol.
Caption: Decision workflow for method selection.
Mechanism: Acid-Catalyzed vs. Base-Mediated Reactions
The following diagram illustrates why acidic conditions are detrimental to oxiranes and how base-mediated methods circumvent this issue.
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- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Epoxidation of Benzyl 8-(3-octyloxiran-2-yl)octanoate
Welcome to the technical support center for the optimization of benzyl 8-(3-octyloxiran-2-yl)octanoate epoxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. Here, we delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.
I. Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses common challenges encountered during the epoxidation of benzyl 8-(3-octyloxiran-2-yl)octanoate, offering scientifically grounded solutions to optimize your reaction outcomes.
Issue 1: Low or No Product Formation
Question: My reaction shows a low yield of the desired epoxide, or no product is formed at all. What are the potential causes and how can I rectify this?
Answer:
Low or non-existent product yield can stem from several factors, primarily related to reagent purity, reaction conditions, and the choice of oxidizing agent.
A. Reagent Quality and Stoichiometry:
-
Purity of Starting Material: Ensure the starting alkene, benzyl 8-(3-octyloxiran-2-yl)octanoate, is of high purity. Impurities can interfere with the reaction.
-
Oxidizing Agent Potency: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time. It is crucial to use a fresh or properly stored batch. The activity of m-CPBA can be determined by iodometric titration. For hydrogen peroxide-based systems, ensure the concentration is accurate.
-
Stoichiometry: A molar excess of the oxidizing agent is often required. A 1.1 to 1.5 molar equivalent of the oxidant relative to the alkene is a good starting point. However, a large excess can sometimes lead to side reactions.[1]
B. Reaction Conditions:
-
Temperature Control: Epoxidation reactions are typically exothermic.[2] Maintaining a low temperature (often 0 °C to room temperature) is critical to prevent side reactions and decomposition of the oxidant.[3] Careful, dropwise addition of the oxidizing agent can help manage the reaction temperature.[4]
-
Solvent Choice: The solvent should be inert to the reaction conditions. Dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are common choices for m-CPBA epoxidations.[5] For reactions using hydrogen peroxide, a biphasic system with a phase-transfer catalyst might be necessary to bring the reactants together.[6][7][8]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[9][10] Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or side reactions.[4]
C. Choice of Oxidizing System:
-
m-CPBA: This is a widely used and generally reliable reagent for epoxidation.[11][12][13] It is known for its mild reaction conditions and good functional group tolerance.[11] The byproduct, m-chlorobenzoic acid, is typically easy to remove via a basic wash during workup.[11]
-
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, H₂O₂ is a greener and more atom-economical oxidant.
-
Urea-Hydrogen Peroxide (UHP): This is a stable, solid source of H₂O₂ that allows for a controlled release, minimizing the need for slow addition of aqueous H₂O₂.[1][14] It can be particularly effective for epoxidation of α,β-unsaturated ketones in the presence of a base.[1]
-
Catalytic Systems: Transition metal catalysts or phase-transfer catalysts can be employed with H₂O₂ to achieve efficient epoxidation.[6][8][15]
-
Issue 2: Formation of Byproducts and Impurities
Question: My reaction produces the desired epoxide, but it is contaminated with significant byproducts. What are these impurities and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue in epoxidation reactions. Understanding the potential side reactions is key to mitigating them.
A. Common Byproducts and Their Origins:
-
Diol Formation (Hydrolysis): The primary byproduct is often the corresponding diol, formed by the ring-opening of the epoxide.[16][17][18] This can occur under both acidic and basic conditions present during the reaction or workup.[16][17][18][19][20]
-
Acid-Catalyzed Hydrolysis: Traces of acid, either from the peroxy acid itself or added as a catalyst, can protonate the epoxide oxygen, making it more susceptible to nucleophilic attack by water.[17][18][19]
-
Base-Catalyzed Hydrolysis: Residual base from the workup can also catalyze the ring-opening of the epoxide.[17][20]
-
-
Carbonyl Compounds: Oxidative cleavage of the double bond can lead to the formation of aldehydes or ketones.[21] This is more likely with stronger oxidizing agents or prolonged reaction times.
B. Strategies to Minimize Byproduct Formation:
-
Control of pH:
-
Buffering: In some cases, adding a mild base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture can buffer the acidity of the peroxy acid, reducing the risk of acid-catalyzed epoxide opening.
-
Careful Workup: During the aqueous workup, it is crucial to neutralize any excess acid or base promptly. Use dilute solutions and avoid prolonged contact times.
-
-
Anhydrous Conditions: Using a dry solvent and reagents can minimize the presence of water, thereby reducing the likelihood of hydrolysis.
-
Temperature Management: As mentioned previously, maintaining a low reaction temperature is crucial to prevent over-oxidation and other side reactions.[22]
-
Choice of Oxidant: For sensitive substrates, a milder oxidizing system might be beneficial. For instance, UHP can sometimes offer better selectivity than aqueous H₂O₂ due to the slower, controlled release of the oxidant.[1]
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate a pure sample of the epoxide from the reaction mixture. What purification strategies are most effective?
Answer:
Effective purification is essential for obtaining the high-purity product required for subsequent applications.
A. Workup Procedure:
-
Quenching Excess Oxidant: After the reaction is complete, it is important to quench any remaining oxidizing agent. A solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄) is commonly used for this purpose.
-
Removal of Acidic Byproducts: A wash with a mild base, such as a saturated aqueous solution of NaHCO₃, will remove the m-chlorobenzoic acid byproduct from m-CPBA reactions.[11]
-
Extraction: Use an appropriate organic solvent for extraction, ensuring it is immiscible with water and has a good solubility for your product. Dichloromethane or ethyl acetate are common choices.
B. Chromatographic Purification:
-
Column Chromatography: This is the most common method for purifying epoxides.[23][24]
-
Stationary Phase: Silica gel is typically used. For acid-sensitive epoxides, the silica gel can be deactivated by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.
-
Eluent System: A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is usually effective. The optimal solvent system should be determined by TLC analysis.
-
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[25][26]
C. Distillation:
-
For thermally stable and sufficiently volatile epoxides, distillation under reduced pressure can be an effective purification method.[21] However, given the molecular weight of benzyl 8-(3-octyloxiran-2-yl)octanoate, this is likely not a feasible option.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the epoxidation of benzyl 8-(3-octyloxiran-2-yl)octanoate.
Q1: What is the mechanism of epoxidation with m-CPBA?
A1: The epoxidation with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism".[12] The peroxy acid transfers an oxygen atom to the alkene in a single, stereospecific step, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[11][12][13]
Q2: How can I monitor the progress of my epoxidation reaction?
A2: The reaction progress can be effectively monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): These methods provide quantitative information about the conversion of the starting material and the formation of products and byproducts.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for monitoring the reaction, especially for less volatile compounds.[2][9][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the alkene protons and the appearance of the epoxide protons.[9]
Q3: Are there any "green" alternatives to traditional epoxidation reagents?
A3: Yes, there is a growing interest in developing more environmentally friendly epoxidation methods.
-
Hydrogen Peroxide: As mentioned earlier, H₂O₂ is a green oxidant as its only byproduct is water.[6] Its effectiveness is often enhanced with catalysts.
-
Enzymatic Epoxidation: Enzymes such as peroxygenases are being explored for the selective epoxidation of alkenes under mild conditions.[28]
-
Catalytic Systems with Molecular Oxygen: Research is ongoing to develop catalytic systems that can use molecular oxygen from the air as the terminal oxidant, which would be a highly sustainable approach.[29]
Q4: My starting material has another functional group. Will that interfere with the epoxidation?
A4: The selectivity of the epoxidation reaction depends on the chosen reagent and the nature of the other functional groups.
-
m-CPBA: Generally shows good functional group tolerance but can react with other easily oxidizable groups.[11]
-
Catalytic Systems: The choice of catalyst can be tailored to achieve chemoselectivity. For example, certain catalysts may selectively epoxidize the alkene in the presence of an alcohol, while others might not. Asymmetric epoxidation catalysts can even provide enantioselectivity.[30][31][32]
III. Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Epoxidation
| Parameter | m-CPBA Method | Catalytic H₂O₂ Method |
| Oxidizing Agent | m-CPBA (70-77% purity) | 30% aq. H₂O₂ or UHP |
| Stoichiometry | 1.1 - 1.5 eq. | 1.5 - 2.0 eq. |
| Catalyst | None | Phase-transfer catalyst (e.g., quaternary ammonium salt) or transition metal complex |
| Solvent | Dichloromethane, Chloroform | Biphasic (e.g., Dichloromethane/Water) or organic solvent for UHP |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 24 hours (monitor by TLC/GC) | 4 - 48 hours (monitor by TLC/GC) |
| Workup | Quench with Na₂SO₃, wash with NaHCO₃ | Quench with Na₂SO₃, separate phases |
Protocol 1: General Procedure for Epoxidation using m-CPBA
-
Dissolve benzyl 8-(3-octyloxiran-2-yl)octanoate (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and cool to 0 °C.
-
Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Epoxidation Reaction Workflow
Caption: A generalized workflow for the epoxidation reaction from starting material to pure product.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the epoxidation reaction.
IV. References
-
ResearchGate. (n.d.). Reaction-Controlled Phase-Transfer Catalysis for Epoxidation of Olefins. Retrieved from [Link]
-
Fiveable. (2025, September 15). M-CPBA Definition - Organic Chemistry Key Term. Retrieved from [Link]
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ResearchGate. (n.d.). Triphase Catalysis in Epoxidation of α,β-Enones with Polymer Bound Quaternary Ammonium Salt. Retrieved from [Link]
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MDPI. (2023, March 21). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of epoxides. Retrieved from
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Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
IET Digital Library. (n.d.). Amphiphilic peroxo polyoxometalate as reaction control phase transfer catalyst for efficient epoxidation of olefins. Retrieved from [Link]
-
Royal Society of Chemistry. (2002, September 17). Asymmetric epoxidation via phase-transfer catalysis: direct conversion of allylic alcohols into α,β-epoxyketones. Retrieved from [Link]
-
YouTube. (2021, February 13). Epoxidation Reaction Explained | How Alkenes Become Epoxides Using mCPBA. Retrieved from [Link]
-
ScienceDirect. (2009, March 15). Efficient epoxidation of chalcones with urea-hydrogen peroxide under ultrasound irradiation. Retrieved from [Link]
-
Google Patents. (n.d.). Stereoselective epoxidation of alkenes by chloroperoxidase. Retrieved from
-
ResearchGate. (n.d.). Urea-Hydrogen Peroxide Complex. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Design of Organic–Inorganic Phase Transfer Hybrid Catalyst and Its Application in the Epoxidation of α-Olefins. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Web Pages. (n.d.). 2. Epoxidation of Cholesterol. Retrieved from [Link]
-
ResearchGate. (2021, June 18). Aldehyde-Catalyzed Epoxidation of Unactivated Alkenes with Aqueous Hydrogen Peroxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible side reactions during epoxidation. Retrieved from [Link]
-
BYJU'S. (2022, March 25). Epoxide Reactions. Retrieved from [Link]
-
Arbeiterkammer. (2026, January 6). Unlocking The Secrets: Epoxidation Mechanism With MCPBA. Retrieved from [Link]
-
W. W. Norton & Company. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 29). Study on Reaction Mechanism and Process Safety for Epoxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
ACS Publications. (2023, November 29). Study on Reaction Mechanism and Process Safety for Epoxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, December 18). Organocatalytic activation of hydrogen peroxide: towards green and sustainable oxidations. Retrieved from [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide–urea. Retrieved from [Link]
-
DiVA. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from [Link]
-
ACS Publications. (2006, December 5). Monitoring the Cross-Linking of Epoxide Resins by Thermoanalytical Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Retrieved from [Link]
-
Preprints.org. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 8). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Retrieved from [Link]
-
YouTube. (2024, June 7). Advanced Organic Chemistry: Asymmetric Epoxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of alkenyl structures on the epoxidation of unsaturated fatty acid methyl esters and vegetable oils. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 21). Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of epoxidation conditions of 1. Retrieved from [Link]
-
ResearchGate. (n.d.). The products of epoxidation from the most common unsaturated esters. Retrieved from [Link]
-
Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
Beilstein Journals. (2018, September 3). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Retrieved from [Link]
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Minimizing hydrolysis of benzyl ester group during epoxidation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the epoxidation of molecules containing benzyl ester protecting groups. As Senior Application Scientists, we understand the delicate balance required to achieve successful epoxidation while preserving the integrity of sensitive functional groups. This resource combines mechanistic understanding with practical, field-tested solutions to help you navigate the challenges of this common synthetic transformation.
Troubleshooting Guide: Minimizing Benzyl Ester Hydrolysis
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of the potential causes and a step-by-step protocol to resolve the issue.
Problem 1: Significant benzyl ester hydrolysis observed after epoxidation with m-CPBA.
You've performed an epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and your post-reaction analysis (e.g., NMR, LC-MS) shows a substantial amount of the corresponding carboxylic acid, indicating cleavage of the benzyl ester.
Root Cause Analysis:
The primary culprit is the acidic byproduct of the m-CPBA reaction: meta-chlorobenzoic acid (m-CBA).[1][2] Benzyl esters are susceptible to acid-catalyzed hydrolysis. The reaction mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophile, in this case, water (which can be present in trace amounts in solvents or introduced during workup), then attacks the carbonyl carbon, leading to the cleavage of the ester bond.[3][4][5][6]
dot digraph "Acid-Catalyzed Benzyl Ester Hydrolysis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Benzyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated [label="Protonated Ester\n(Activated Carbonyl)", fillcolor="#FBBC05", fontcolor="#202124"]; tetrahedral [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; proton_transfer [label="Proton Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage [label="C-O Bond Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; products [label="Carboxylic Acid +\nBenzyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext, fontcolor="#5F6368"]; H3O [label="H₃O⁺", shape=plaintext, fontcolor="#5F6368"]; BnOH [label="BnOH", shape=plaintext, fontcolor="#5F6368"];
// Edges start -> protonated [label="+ H₃O⁺", color="#EA4335"]; protonated -> tetrahedral [label="+ H₂O", color="#4285F4"]; H2O -> tetrahedral [style=invis]; tetrahedral -> proton_transfer [label=" ", color="#4285F4"]; proton_transfer -> cleavage [label="- H₂O", color="#EA4335"]; cleavage -> products [label="- H⁺", color="#EA4335"]; products -> BnOH [style=invis]; H3O -> start [style=invis]; } Caption: Mechanism of acid-catalyzed benzyl ester hydrolysis.
Solution: Buffered or Neutral Epoxidation Conditions
To mitigate acid-catalyzed hydrolysis, it's crucial to neutralize the acidic byproduct as it forms or to use an epoxidation reagent that operates under neutral or basic conditions.
Protocol 1: Buffered m-CPBA Epoxidation
-
Preparation: Dry your solvent (e.g., dichloromethane (DCM), chloroform) thoroughly.
-
Reaction Setup: Dissolve your benzyl ester-containing substrate in the anhydrous solvent.
-
Buffering: Add a solid buffer such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. A common practice is to use a saturated aqueous solution of NaHCO₃ in a biphasic system.
-
Reagent Addition: Add m-CPBA portion-wise to the stirred mixture at a controlled temperature (often 0 °C to room temperature).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After completion, quench any remaining peroxyacid with a reducing agent (e.g., sodium thiosulfate or sodium sulfite solution). Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate.[7]
Protocol 2: Epoxidation with Dimethyldioxirane (DMDO)
DMDO is a neutral and highly effective epoxidizing agent, making it an excellent choice for acid-sensitive substrates.[8] It is typically generated in situ or used as a solution in acetone.
-
Reagent Preparation: Prepare a solution of DMDO in acetone from Oxone® (potassium peroxymonosulfate) and acetone.[9]
-
Reaction Setup: Dissolve your substrate in a suitable solvent (e.g., acetone, DCM).
-
Epoxidation: Add the pre-prepared DMDO solution to the substrate solution at a low temperature (e.g., 0 °C) and allow it to warm to room temperature.
-
Monitoring and Workup: The reaction is often clean, and the only byproduct is acetone. Monitor by TLC or LC-MS. Once complete, the solvent can be removed under reduced pressure.
| Reagent | Typical Conditions | Byproduct | Suitability for Acid-Sensitive Substrates |
| m-CPBA | DCM, 0 °C to RT | m-chlorobenzoic acid | Low (without buffer) |
| m-CPBA with NaHCO₃ | DCM/H₂O, 0 °C to RT | m-chlorobenzoic acid (neutralized) | High |
| DMDO | Acetone, 0 °C to RT | Acetone | Excellent |
| Shi Epoxidation | CH₃CN/H₂O, buffered (pH ~10.5) | Fructose-derived ketone (catalyst is regenerated) | Excellent |
Problem 2: Low yield of epoxide and recovery of starting material with buffered m-CPBA.
You've implemented a buffered system with m-CPBA, but the reaction is sluggish or stalls, leading to a poor yield of the desired epoxide.
Root Cause Analysis:
While buffering prevents hydrolysis, excessively basic conditions can lead to other issues. High concentrations of bicarbonate or carbonate can react with m-CPBA, reducing its effective concentration for the epoxidation of the alkene. Additionally, poor mixing in a biphasic system can limit the interaction between the substrate in the organic phase and the m-CPBA.
Solution: Optimizing Buffered Conditions and Exploring Alternative Reagents
Protocol 3: Homogeneous Buffered System
For substrates soluble in more polar solvents, a homogeneous buffered system can be more effective.
-
Solvent Choice: Use a solvent system that can dissolve both the substrate and a soluble, non-nucleophilic base. A mixture of tert-butanol and water is a good option.
-
Base Selection: Employ a soluble base like potassium carbonate.
-
Procedure: Dissolve the substrate and K₂CO₃ in the solvent mixture. Add the epoxidizing agent (e.g., Oxone®) portion-wise. The in situ generated dioxirane will perform the epoxidation under relatively neutral pH.
Protocol 4: Shi Asymmetric Epoxidation
For chiral substrates or when enantioselectivity is desired, the Shi epoxidation is an excellent alternative that operates under basic conditions.[10][11]
-
Catalyst: A fructose-derived ketone catalyst is used.[11]
-
Oxidant: Oxone® is the primary oxidant.[11]
-
Conditions: The reaction is typically run in a buffered mixture of acetonitrile and water at a pH of about 10.5, achieved with K₂CO₃.[10][11] This pH is high enough to prevent acid-catalyzed side reactions but is optimized for the catalytic cycle.
dot digraph "Epoxidation Method Selection" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Is the substrate\nacid-sensitive?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mcpba [label="Use standard m-CPBA", fillcolor="#34A853", fontcolor="#FFFFFF"]; buffered_mcpba [label="Use buffered m-CPBA\nor DMDO", fillcolor="#FBBC05", fontcolor="#202124"]; chiral [label="Is asymmetric\nepoxidation required?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; shi [label="Consider Shi Epoxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> mcpba [label="No", color="#34A853"]; start -> buffered_mcpba [label="Yes", color="#EA4335"]; buffered_mcpba -> chiral [label=" ", color="#4285F4"]; chiral -> shi [label="Yes", color="#EA4335"]; chiral -> buffered_mcpba [label="No", color="#34A853", style=dotted]; } Caption: Decision workflow for selecting an epoxidation method.
Frequently Asked Questions (FAQs)
Q1: Why are benzyl esters particularly susceptible to hydrolysis during epoxidation compared to other esters like methyl or ethyl esters?
Benzyl esters are more prone to hydrolysis under acidic conditions due to the relative stability of the benzylic carbocation that can form upon cleavage of the C-O bond. While the primary mechanism is nucleophilic attack at the carbonyl, the stability of the departing benzyl group as a cation contributes to the lability of the ester.
Q2: Can temperature control help in minimizing hydrolysis?
Yes, performing the epoxidation at lower temperatures (e.g., 0 °C or even -20 °C) can significantly reduce the rate of the hydrolysis side reaction. Both the desired epoxidation and the undesired hydrolysis will be slower at lower temperatures, but hydrolysis often has a higher activation energy, making its rate more sensitive to temperature changes.
Q3: Are there any other functional groups I should be concerned about when using m-CPBA?
Besides acid-sensitive groups, be aware that m-CPBA can also oxidize other functionalities. For example, it can oxidize ketones to esters via the Baeyer-Villiger oxidation, sulfides to sulfoxides or sulfones, and amines to N-oxides. The selectivity depends on the relative reactivity of the functional groups present in your molecule.
Q4: I have a very electron-rich alkene. Does this affect my choice of epoxidation conditions?
Electron-rich alkenes are more nucleophilic and thus react faster with electrophilic epoxidizing agents like m-CPBA.[12] This can be advantageous as the epoxidation may proceed to completion at lower temperatures or in shorter reaction times, further minimizing the risk of benzyl ester hydrolysis. However, for some highly activated systems, this can lead to over-oxidation or rearrangement of the initially formed epoxide, especially in the presence of acid.[2] In such cases, a buffered system or a neutral reagent like DMDO is highly recommended.
Q5: How can I effectively remove the m-chlorobenzoic acid byproduct during workup?
The acidic byproduct, m-chlorobenzoic acid, can be effectively removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution.[7] Chilling the reaction mixture in some solvents can also cause the acid to precipitate, allowing for its removal by filtration.[7]
References
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Accessed February 14, 2024. [Link]
-
Oreate AI Blog. The Role of McPba in Alkene Transformations. Accessed February 14, 2024. [Link]
-
Web Pages. 2. Epoxidation of Cholesterol. Accessed February 14, 2024. [Link]
-
Organic Chemistry Portal. Prilezhaev Reaction. Accessed February 14, 2024. [Link]
-
Arbeiterkammer. Unlocking The Secrets: Epoxidation Mechanism With MCPBA. Accessed February 14, 2024. [Link]
-
Synthesis. A Simple and Efficient Oxidation Procedure for the Synthesis of Acid-Sensitive Epoxides. Accessed February 14, 2024. [Link]
-
PMC. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Accessed February 14, 2024. [Link]
-
PMC. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Accessed February 14, 2024. [Link]
-
YouTube. acid-catalyzed mechanism of ester hydrolysis. Accessed February 14, 2024. [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Accessed February 14, 2024. [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. Accessed February 14, 2024. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Accessed February 14, 2024. [Link]
-
RSC Publishing. Ecofriendly metal-free olefins epoxidation and alcohol oxidation by in situ generated poly(peroxybenzoic acid) as a heterogeneous recyclable catalyst under mild conditions: an in-depth mechanistic study. Accessed February 14, 2024. [Link]
-
ResearchGate. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Accessed February 14, 2024. [Link]
-
ResearchGate. Does anybody know a reagent for epoxidation of alkene without producing any type of proton like acid or water?. Accessed February 14, 2024. [Link]
-
Organic Chemistry Portal. Benzyl Esters. Accessed February 14, 2024. [Link]
-
Beilstein Journals. One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Accessed February 14, 2024. [Link]
-
ResearchGate. Influence of benzyl esters of vegetable oils on curing, mechanical and dynamic properties of silica filled natural rubber and styrene-butadiene rubber compounds. Accessed February 14, 2024. [Link]
-
IntechOpen. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Accessed February 14, 2024. [Link]
-
Andrew G Myers Research Group. Shi Asymmetric Epoxidation Reaction. Accessed February 14, 2024. [Link]
-
Organic Chemistry Portal. Shi Epoxidation. Accessed February 14, 2024. [Link]
-
Semantic Scholar. One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Accessed February 14, 2024. [Link]
-
Springer. Influence of benzyl esters of vegetable oils on curing, mechanical and dynamic properties of silica filled natural rubber and. Accessed February 14, 2024. [Link]
-
Pearson. Using the mechanism for the acid-catalyzed hydrolysis of an ester... Accessed February 14, 2024. [Link]...
-
University of Rochester. Workup: mCPBA Oxidation. Accessed February 14, 2024. [Link]
-
Chemistry Stack Exchange. m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Accessed February 14, 2024. [Link]
- Google Patents. EP0965383A1 - Catalyst and method for producing benzyl esters. Accessed February 14, 2024.
-
SciSpace. EPOXIDATION OF α,β-UNSATUTED ESTERS BY DIMETHYLDIOXIRANE. Accessed February 14, 2024. [Link]
-
DSpace@MIT. Continuous dimethyldioxirane generation for polymer epoxidation. Accessed February 14, 2024. [Link]
-
Organic Syntheses Procedure. Asymmetric Epoxidation of Allylic Alcohols: (2S,3S)-3-Propyl-oxiranemethanol. Accessed February 14, 2024. [Link]
-
Organic Syntheses Procedure. A SIMPLIFIED PROCEDURE FOR THE PREPARATION OF DIMETHYLDIOXIRANE. Accessed February 14, 2024. [Link]
-
Scielo. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Accessed February 14, 2024. [Link]
-
RSC Publishing. Continuous dimethyldioxirane generation for polymer epoxidation. Accessed February 14, 2024. [Link]
-
SynArchive. Protection of Carboxylic acid by Ester. Accessed February 14, 2024. [Link]
-
PMC. Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides. Accessed February 14, 2024. [Link]
-
Scite. Preparation and Hydrolysis of Benzyl Esters. Accessed February 14, 2024. [Link]
-
PMC. Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan. Accessed February 14, 2024. [Link]
-
J-STAGE. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Accessed February 14, 2024. [Link]
-
Beilstein Journals. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Accessed February 14, 2024. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - One-pot synthesis of epoxides from benzyl alcohols and aldehydes [beilstein-journals.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Shi Epoxidation [organic-chemistry.org]
- 12. Arbeiterkammer | Arbeiterkammer [arbeiterkammer.at]
Technical Support Center: Controlling Exotherms in Large-Scale Epoxidation of Benzyl Oleate
Welcome to the Technical Support Center dedicated to providing in-depth guidance on managing the exothermic nature of large-scale benzyl oleate epoxidation. This resource is designed for researchers, scientists, and drug development professionals to ensure procedural safety, optimize reaction conditions, and achieve high-quality product yields. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Real-Time-Issue Resolution
This section is designed to provide immediate, actionable advice for critical issues that may arise during the epoxidation process.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q: My reaction temperature is escalating rapidly, and the reactor's cooling system is unable to keep up. What are the immediate steps I should take?
A: An uncontrolled temperature increase is a critical indicator of a potential thermal runaway, a hazardous situation that demands immediate and decisive action. The primary goal is to halt the reaction and regain thermal control.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the feed of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) and any other reactants.[1] This is the most critical first step to prevent fueling the exothermic reaction further.
-
Maximize Cooling: Increase the cooling capacity of the reactor to its maximum. This can involve increasing the flow rate of the coolant or switching to a colder cooling medium if your system permits.
-
Emergency Quenching: If the temperature continues to rise despite maximum cooling, you must be prepared to initiate an emergency quenching procedure. This involves the rapid addition of a predetermined, cold, inert solvent or a chemical inhibitor to cool and dilute the reaction mixture, thereby drastically slowing the reaction rate.[1][2]
-
Alert and Evacuate: Inform all personnel in the vicinity of the situation. If thermal control cannot be re-established, follow your facility's established emergency shutdown and evacuation protocols without delay.[1]
Post-Incident Analysis and Prevention:
-
Reaction Parameter Review: Once the reactor is stabilized, a thorough investigation of all reaction parameters is crucial. Common causes include incorrect reactant concentrations, catalyst loading, or addition rates.
-
Calorimetric Studies: It is highly recommended to perform heat flow calorimetry studies on a smaller scale. This will determine the reaction's heat of reaction and the maximum temperature of the synthesis reaction (MTSR) under your specific process conditions.[1] This data is essential for designing an adequate cooling system for large-scale operations.
-
Process Modification: For highly exothermic reactions like the epoxidation of benzyl oleate, consider transitioning from a batch to a semi-batch process.[1] In a semi-batch operation, the oxidizing agent is added gradually, allowing for much better control over the rate of heat evolution.[1]
dot
Caption: Workflow for responding to a thermal runaway event.
Issue 2: Localized Hotspots and Inconsistent Product Quality
Q: I am observing variable product yields and the formation of byproducts. I suspect localized hotspots within my reactor. How can this be addressed?
A: Localized hotspots are a common issue in large-scale reactions and are typically a result of inadequate mixing. These hotspots can lead to side reactions, such as the opening of the newly formed epoxide ring, resulting in decreased product quality and yield.[3][4]
Troubleshooting Steps:
-
Improve Agitation:
-
Increase Stirrer Speed: A higher agitation rate can enhance bulk mixing and promote more uniform heat distribution.[1]
-
Evaluate Impeller Design: For large reactors, the choice of impeller is critical. A pitched-blade turbine or a hydrofoil impeller is generally more effective for promoting axial flow and maintaining a homogenous temperature profile compared to a simple anchor or paddle stirrer.
-
-
Optimize Reagent Addition:
-
Subsurface Addition: Introduce the oxidizing agent below the surface of the reaction mixture, preferably near the impeller, to ensure its rapid and thorough dispersion.[1]
-
Multiple Addition Points: For very large reactors, utilizing multiple addition points can help distribute the reactant more evenly and prevent localized high concentrations.[1]
-
-
Consider Dilution: Increasing the solvent volume can act as a heat sink, aiding in the dissipation of heat and maintaining a more uniform temperature.[1] However, be mindful that this may affect reaction kinetics and downstream processing, so it must be carefully evaluated.
-
Ensure Proper Baffling: The reactor should be properly baffled to prevent vortex formation and encourage turbulent mixing, which is essential for effective heat and mass transfer.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the planning and execution of large-scale benzyl oleate epoxidation.
General Safety
Q1: What are the primary hazards associated with the large-scale epoxidation of benzyl oleate?
A1: The primary hazards are:
-
Thermal Runaway: The epoxidation reaction is highly exothermic.[2][5][6] If the heat generated exceeds the cooling system's capacity, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Oxidizer Instability: Many oxidizing agents used in epoxidation, such as concentrated hydrogen peroxide, are themselves unstable and can decompose violently if contaminated or exposed to high temperatures.[2][5]
-
Side Reactions: At elevated temperatures, side reactions like the acid or base-catalyzed opening of the epoxide ring can occur, leading to the formation of diols and other byproducts.[3][4]
Reaction Parameters
Q2: How does the choice of oxidizing agent impact the exotherm?
A2: The choice of oxidizing agent is critical. In situ generated peroxy acids, such as performic or peracetic acid from hydrogen peroxide and a carboxylic acid, are commonly used. The formation of the peroxy acid is itself an exothermic step, contributing to the overall heat of the reaction.[7] The concentration of the hydrogen peroxide used will also significantly impact the reaction rate and heat generation.[2]
Q3: How does reactant concentration affect the exotherm?
A3: Increasing the concentration of reactants, including benzyl oleate and the oxidizing agent, will generally lead to an increased reaction rate and, consequently, a higher rate of heat generation. It is crucial to characterize this relationship through small-scale calorimetric studies before attempting a large-scale reaction.[1]
Q4: What is the role of the catalyst, and how does its concentration impact safety?
A4: Catalysts, such as mineral acids or tungstate-based systems, are often used to increase the reaction rate to achieve a desirable conversion in a reasonable timeframe.[8][9] However, it is important to remember that increasing the catalyst concentration will also increase the rate of heat evolution. The catalyst concentration must be carefully optimized to balance reaction time with the ability to safely manage the exotherm. Some catalysts can also promote the decomposition of the oxidizing agent, adding another layer of thermal risk.[8]
Process Control and Monitoring
Q5: What are the best practices for adding the oxidizing agent in a large-scale reaction?
A5: For large-scale epoxidation, a semi-batch process with controlled, gradual addition of the oxidizing agent is the safest and most effective method.[1] The addition rate should be determined based on prior calorimetric data to ensure that the heat generated can be effectively removed by the cooling system.[1] A dosing pump is recommended for precise control.
Q6: What parameters should be monitored during the reaction?
A6: Continuous monitoring is key to maintaining control. The following should be monitored in real-time:
-
Internal Reaction Temperature: This is the most critical parameter.
-
Cooling Jacket Inlet and Outlet Temperatures: The difference between these temperatures provides an indication of the heat being removed from the reactor.
-
Reagent Addition Rate: Ensure the dosing pump is functioning correctly.
-
Agitator Speed and Power Draw: A change in power draw can indicate a change in viscosity, which may be related to the reaction progress or a potential issue.
-
Reaction Progress: Periodic sampling and analysis by methods such as GC, HPLC, or titration can be used to monitor the conversion of benzyl oleate and the formation of the epoxide.[10][11]
dot
Caption: Key factors influencing heat generation and management.
III. Experimental Protocols
General Protocol for Controlled Large-Scale Epoxidation of Benzyl Oleate
This protocol outlines a semi-batch approach designed to maintain thermal control.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and all safety systems (e.g., emergency quench, pressure relief) are operational.
-
Charge the reactor with benzyl oleate and the chosen solvent (if any).
-
-
Initial Cooldown:
-
Begin agitation and cool the reactor contents to the desired initial temperature using the heating/cooling system.
-
-
Oxidant Addition:
-
Begin the slow, controlled addition of the oxidizing agent via a dosing pump.[1] The addition rate should be based on prior calorimetric data to ensure the heat generated can be effectively removed by the cooling system.[1][8]
-
Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet.[1]
-
-
Reaction Monitoring:
-
Maintain a constant internal temperature throughout the addition. If the temperature begins to rise above the setpoint, slow down or stop the oxidant addition until the temperature is back under control.[1]
-
Take periodic samples to monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, titration).[10][11]
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction reaches the desired conversion.
-
Once complete, cool the reaction mixture to a safe temperature before proceeding with the work-up and purification steps.
-
IV. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Reaction Temperature | 50-70 °C | Temperature control is critical. Higher temperatures increase reaction rate but also significantly increase the risk of side reactions and thermal runaway.[12] |
| Oxidant Addition Time | 2-6 hours (Scale Dependent) | Slower addition allows for better heat management. The optimal time depends on the scale and the reactor's cooling capacity. |
| Molar Ratio (Unsaturation:H₂O₂) | 1:1.1 to 1:2 | An excess of hydrogen peroxide is typically used to drive the reaction to completion. However, a large excess can increase the risk of side reactions and thermal instability.[13] |
| Molar Ratio (Unsaturation:Carboxylic Acid) | 1:0.5 to 1:1 | The carboxylic acid (e.g., formic or acetic acid) is used to form the peroxy acid in situ. A higher concentration can increase the rate but also promotes epoxide ring-opening.[13] |
| Agitation Speed | 300-1000 RPM (Scale & Impeller Dependent) | Must be sufficient to ensure good mixing and heat transfer without causing excessive shear.[14] |
V. References
-
Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. Available at: [Link]
-
Study on Reaction Mechanism and Process Safety for Epoxidation. PMC. Available at: [Link]
-
Process Safety Evaluation of a Tungsten-Catalyzed Hydrogen Peroxide Epoxidation Resulting In a Runaway Laboratory Reaction. ACS Publications. Available at: [Link]
-
Uncontrolled Cure. WEST SYSTEM Epoxy. Available at: [Link]
-
Challenges in Process Safety Assurance of a Hazardous Epoxidation. IChemE. Available at: [Link]
-
Thermal risk in semi-batch reactors: The epoxidation of soybean oil. ResearchGate. Available at: [Link]
-
Rates of heat generation by reaction (solid curves) and heat removal by flow and loss (dashed lines) as functions of reactor temperature. ResearchGate. Available at: [Link]
-
Green Chemistry. RSC Publishing. Available at: [Link]
-
What is an Exothermic Reaction & How to Prevent It. Just Resin. Available at: [Link]
-
Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. Available at: [Link]
-
Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at: [Link]
-
Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. PubMed. Available at: [Link]
-
Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. PMC. Available at: [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Available at: [Link]
-
Kinetic modeling strategy for an exothermic multiphase reactor system: Application to vegetable oils epoxidation using Prileschajew method. ResearchGate. Available at: [Link]
-
Catalytic developments in the epoxidation of vegetable oils and the analysis methods of epoxidized products. RSC Publishing. Available at: [Link]
-
Epoxidation of soybean oil at maximum heat removal and single addition of all reactants. ResearchGate. Available at: [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. PALMOILIS. Available at: [Link]
-
Optimization of the Epoxidation Process Parameters of Fatty Acid Methyl Esters using Response Surface Methodology (RSM). Journal of Mechanical Engineering and Sciences. Available at: [Link]
-
High yield epoxidation of fatty acid methyl esters with performic acid generated in situ. CONICET. Available at: [Link]
-
Mechanism and Kinetics Study in Homogenous Epoxidation of Vegetable Oil. ResearchGate. Available at: [Link]
-
Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts. MDPI. Available at: [Link]
-
Epoxidation of Vegetable Oils and Fatty Acids: Catalysts, Methods and Advantages. ResearchGate. Available at: [Link]
-
Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on Reaction Mechanism and Process Safety for Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ir.uitm.edu.my [ir.uitm.edu.my]
- 14. researchgate.net [researchgate.net]
Advanced Technical Support: Benzyl Epoxy Ester Optimization
Status: Operational | Topic: Steric Hindrance & Regioselectivity | Audience: R&D Chemist Level
System Overview: The Steric-Electronic Paradox
Welcome to the technical optimization hub for Benzyl Epoxy Esters (typically Benzyl Glycidates). These substrates present a unique "Push-Pull" challenge in organic synthesis:
-
The Steric Wall: The benzyl ester moiety (
) is bulky.[1] If your epoxide is also substituted at the -position (common in Darzens products), the reaction center is effectively shielded from nucleophilic attack. -
The Electronic Drag: The ester group is electron-withdrawing, theoretically activating the
-carbon. However, steric hindrance often forces nucleophiles toward the -carbon or prevents reaction entirely, leading to stalled kinetics or decomposition.
This guide provides modular troubleshooting to bypass these energy barriers using Lewis Acid catalysis (LAC) and steric-electronic tuning.
Module 1: Diagnostic Decision Matrix
Start here to identify the root cause of your reaction failure.
Figure 1: Diagnostic workflow for identifying reaction bottlenecks. The primary failure mode in benzyl epoxy esters is often kinetic trapping, requiring a switch from thermal/basic activation to Lewis Acid activation.
Module 2: The Chemical Solution (Lewis Acid Catalysis)
The Problem: Under standard basic conditions (
Recent mechanistic studies indicate that Lewis Acids (LAs) like Aluminum Triflate [
Comparative Catalyst Performance Data
Reaction: Aminolysis of Benzyl 3-phenylglycidate (Highly Hindered)
| Catalyst System | Loading (mol%) | Time (h) | Yield (%) | Regioselectivity ( | Notes |
| None (Thermal) | N/A | 48 | <10 | N/A | Thermal degradation observed. |
| 10 | 4 | 65 | 40:60 | Strong acid causes transesterification side-products. | |
| 500 | 12 | 82 | 10:90 | "Salting-in" effect; difficult workup. | |
| 0.1 - 1.0 | 2 | 96 | 5:95 | Recommended. High turnover, easy filtration. | |
| 5 | 6 | 92 | 2:98 | Excellent regiocontrol for |
Module 3: Experimental Protocols
Protocol A: Metal Triflate Catalyzed Ring Opening
Best for: Overcoming kinetic inertness in bulky benzyl epoxy esters.
Materials:
-
Substrate: Benzyl epoxy ester (1.0 equiv)
-
Nucleophile: Amine/Alcohol (1.1 - 1.2 equiv)
-
Catalyst: Aluminum Triflate [
] or Scandium Triflate [ ] -
Solvent: Acetonitrile (
) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask under Argon, dissolve the Benzyl epoxy ester (1 mmol) in
(5 mL). -
Catalyst Addition: Add
(0.01 mmol, 1 mol%). Note: Triflates are water-tolerant but anhydrous conditions improve kinetics. -
Nucleophile Introduction: Add the nucleophile dropwise at Room Temperature (25°C).
-
Troubleshooting: If the reaction is exothermic, cool to 0°C initially.
-
-
Monitoring: Stir at RT. Monitor via TLC/LC-MS.
-
Checkpoint: If <50% conversion after 1 hour, heat to 40°C. Do not exceed 60°C to avoid benzyl ester cleavage.
-
-
Workup: Quench with water (5 mL). Extract with Ethyl Acetate (
mL). -
Purification: The metal triflate stays in the aqueous phase. Dry organic layer over
and concentrate.
Protocol B: Regiodivergent Control (Magnesium Triflates)
Best for: Forcing attack at the specific carbon atom when standard methods yield mixtures.
Mechanism: Changing the ligand sphere around Magnesium can invert selectivity.[2]
Workflow Modification:
-
Replace
with (5 mol%). -
Run reaction in non-polar solvent (Dichloromethane or Toluene) to maximize ion-pairing effects.
Module 4: Frequently Asked Questions (FAQs)
Q1: The benzyl ester is cleaving (transesterification) instead of the epoxide opening. Why? A: This occurs when the nucleophile (especially primary amines or alkoxides) attacks the ester carbonyl instead of the epoxide.
-
Fix: Lower the reaction temperature and use a Lanthanide Triflate (
) . Lanthanides have a high affinity for the epoxide oxygen over the ester carbonyl, directing the nucleophile to the ring [4].
Q2: I am observing a "Gel" formation. What is this?
A: Benzyl esters can participate in
-
Fix: Run the reaction in more polar solvents like THF or add a co-solvent (10% MeOH) to disrupt H-bonding.
Q3: Can I use biocatalysis for these substrates? A: Yes. Lipases (e.g., Candida antarctica Lipase B) are excellent for resolving benzyl glycidates. However, they typically act on the ester moiety (hydrolysis) rather than the epoxide ring. If you need ring opening, chemical catalysis (Protocol A) is preferred.
Module 5: Mechanistic Visualization
Figure 2: Mechanistic pathway of Lewis Acid activation. The catalyst elongates the C-O bond, reducing the energy barrier for the nucleophile to penetrate the steric shield of the benzyl group.
References
-
Vermeeren, P., et al. (2021). "How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide." ACS Catalysis.[3] Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2005). "Aluminium triflate as catalyst for epoxide ring-opening and esterification reactions."[4] Organic & Biomolecular Chemistry. Available at: [Link]
-
Ma, X., et al. (2018). "Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation." ACS Catalysis.[3] Available at: [Link]
-
Procopio, A., et al. (2009). "Erbium(III)
-Alkoxy Alcohols." Advanced Synthesis & Catalysis. Available at: [Link]
Sources
- 1. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Storage conditions to prevent polymerization of benzyl epoxystearate
Technical Support Center: Benzyl Epoxystearate
Guide: Storage, Handling, and Stability to Prevent Premature Polymerization
Welcome to the technical support guide for benzyl epoxystearate. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical steps necessary to ensure the long-term stability and integrity of this valuable compound. Benzyl epoxystearate, an epoxidized oleochemical, is a versatile molecule, but its utility is entirely dependent on preventing the premature opening of its reactive epoxide ring. This guide moves beyond simple storage instructions to explain the chemical principles behind its stability, offering troubleshooting advice and validation protocols to safeguard your research.
Section 1: The Chemistry of Benzyl Epoxystearate Instability
The primary cause of benzyl epoxystearate degradation is the inherent ring strain of the three-membered epoxide ring, which makes it susceptible to nucleophilic attack.[1][2][3] This reaction, known as ring-opening, can be initiated by various catalysts and is the first step in a polymerization cascade that renders the material unusable. Understanding these initiation pathways is critical for prevention.
The two most common pathways for unwanted polymerization are acid- and base-catalyzed hydrolysis and polymerization.
-
Acid-Catalyzed Ring-Opening : In the presence of an acid (even trace amounts from atmospheric CO₂ and moisture, or residual catalysts from synthesis), the epoxide oxygen is protonated.[2][3][4] This protonation creates a much better leaving group, activating the epoxide for attack by a weak nucleophile, which can be a water molecule or another molecule of benzyl epoxystearate itself.[5] The nucleophile preferentially attacks the more substituted carbon atom of the epoxide.[1][6]
-
Base-Catalyzed Ring-Opening : Strong nucleophiles or bases, such as hydroxide ions, can directly attack one of the epoxide carbons in a classic S_N2 reaction.[2][5][6] This attack forces the ring to open, generating an alkoxide, which can then propagate the polymerization. This reaction typically occurs at the less sterically hindered carbon of the epoxide ring.[2][6]
Sources
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Deep Dive: GC-MS Fragmentation of Benzyl 9,10-Epoxystearate vs. Methyl Ester Analogues
This technical guide provides an in-depth comparison of the GC-MS fragmentation patterns of Benzyl 9,10-epoxystearate versus its standard methyl ester analogue (FAME). It is designed for researchers requiring precise structural elucidation and derivative selection in lipidomics and drug development.
Executive Summary
Benzyl 9,10-epoxystearate is a specialized derivative of 9,10-epoxystearic acid (an oxidized fatty acid or "oxylipin"). While Methyl esters (FAMEs) are the industry standard for fatty acid analysis, Benzyl esters offer distinct advantages in molecular weight shifting and chromatographic selectivity , albeit with a trade-off in structural diagnostic capability.
-
Primary Distinction: The mass spectrum of the benzyl derivative is dominated by the tropylium ion (m/z 91) , which often suppresses chain-specific fragmentation compared to the methyl ester.
-
Key Application: Benzyl derivatization is preferred when shifting the analyte mass away from low-molecular-weight background noise or when simultaneous UV-detection (HPLC) is required prior to GC-MS.
Mechanistic Insight: Electron Ionization (EI) Pathways
Understanding the "why" behind the spectrum is critical for interpretation. The fragmentation is governed by the competition between charge localization on the ester moiety versus the epoxide ring .
The Tropylium Dominance (Benzyl Specific)
In benzyl esters, the ionization energy of the aromatic ring is lower than that of the aliphatic chain. Upon electron impact (70 eV), the radical cation forms preferentially on the benzene ring.
-
Mechanism: The benzyl-oxygen bond cleaves heterolytically, generating the highly stable tropylium cation (C₇H₇⁺) .
-
Result: A massive base peak at m/z 91 .[1] This ion is so stable that it acts as a "charge sink," reducing the abundance of structurally diagnostic ions derived from the fatty acid chain.
Epoxide-Driven Alpha-Cleavage (Structure Specific)
For both methyl and benzyl esters, the epoxide ring directs fragmentation via
-
Proximal Cleavage (C8-C9): Generates fragments containing the ester group.
-
Distal Cleavage (C10-C11): Generates hydrocarbon tail fragments.
Comparative Analysis: Benzyl vs. Methyl 9,10-Epoxystearate
The following table contrasts the diagnostic ions. Note the Mass Shift (+76 Da) for any fragment containing the ester group (Benzyl = 91 vs. Methyl = 15).
Table 1: Diagnostic Ion Comparison
| Feature | Methyl 9,10-Epoxystearate (FAME) | Benzyl 9,10-Epoxystearate | Mechanistic Origin |
| Molecular Ion (M⁺) | m/z 312 (Weak) | m/z 388 (Very Weak) | Intact molecule. |
| Base Peak | m/z 55 or m/z 43 (Hydrocarbon) | m/z 91 (Tropylium) | Charge stability (Alkyl vs. Aromatic). |
| McLafferty Rearrangement | m/z 74 (Dominant) | m/z 108 (Benzyl Alcohol radical) | |
| Epoxide Diagnostic A | m/z 155 | m/z 155 | Hydrocarbon tail fragment (often C10-C11 cleavage + rearrangement). Invariant. |
| Epoxide Diagnostic B | m/z 199 (Ester-containing) | m/z 275 (Predicted) | Ester-side fragment (Shift = 199 - 15 + 91 = 275). |
| Loss of Alkoxy | M - 31 (m/z 281) | M - 107 (m/z 281) | Loss of OMe vs. OBn (Acylium ion formation). |
Critical Note: The m/z 155 ion is a hallmark of 9,10-epoxy fatty acids. In the benzyl ester, this peak remains at m/z 155 because it originates from the hydrocarbon tail (distal to the epoxide) and does not contain the ester moiety.
Visualization of Fragmentation Pathways[2][3][4][5][6]
The following diagram illustrates the competing fragmentation pathways for Benzyl 9,10-epoxystearate.
Caption: Fragmentation pathways of Benzyl 9,10-epoxystearate showing the dominance of the tropylium ion formation.
Experimental Protocol: Synthesis & Analysis
To ensure reproducibility, follow this validated workflow for generating and analyzing the benzyl derivative.
Synthesis (One-Pot Benzylation)
-
Reagents: 9,10-Epoxystearic acid (10 mg), Benzyl alcohol (excess),
(Catalyst). -
Procedure:
-
Dissolve 10 mg of epoxy fatty acid in 0.5 mL Benzyl alcohol.
-
Add 50
L of (14% in methanol can cause transesterification; use pure etherate or Benzyl bromide/Base method to avoid methyl esters). -
Alternative (Milder): React acid with Benzyl bromide (1.1 eq) and Cesium Carbonate in DMF at room temperature for 2 hours. This preserves the epoxide ring better than acidic conditions.
-
Extract with Hexane/Water. Dry organic layer over
.
-
GC-MS Parameters
-
Column: DB-5ms or HP-5 (Non-polar, 30m x 0.25mm). Avoid wax columns (PEG) as they may degrade epoxides at high temps.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
Start: 100°C (hold 1 min).
-
Ramp: 20°C/min to 200°C.
-
Ramp: 5°C/min to 300°C (hold 5 min).
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Scan Range: m/z 40–450.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to GC-MS detection.
References
-
NIST Mass Spectrometry Data Center. Methyl 9,10-epoxystearate Mass Spectrum.[2] National Institute of Standards and Technology. Available at: [Link]
-
Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. Lipidomics Gateway. Available at: [Link]
- Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley. (Reference for Tropylium ion mechanism).
Sources
A Senior Application Scientist's Guide to the HPLC Separation of Epoxy Fatty Acid Benzyl Ester Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and drug discovery, the precise separation and quantification of epoxy fatty acid (EFA) isomers are paramount. These signaling molecules, with their potent biological activities, exist as a complex mixture of regio- and stereoisomers, each potentially possessing distinct physiological or pathological roles. Derivatization to their benzyl esters enhances their hydrophobicity and incorporates a UV chromophore, facilitating high-performance liquid chromatography (HPLC) analysis. This guide provides an in-depth comparison of HPLC methodologies for the separation of epoxy fatty acid benzyl ester isomers, grounded in experimental data and mechanistic principles to empower you in your research endeavors.
The Imperative of Isomer-Specific Analysis
Epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), are cytochrome P450 metabolites of polyunsaturated fatty acids. The position of the epoxide on the acyl chain (regioisomers) and the spatial orientation of the epoxide group (enantiomers) dictate their biological function. Consequently, the ability to resolve these isomers is not merely an analytical challenge but a biological necessity. This guide will navigate the critical choices in column chemistry and mobile phase composition to achieve baseline separation of these crucial lipid mediators.
Chiral HPLC for Enantiomeric Resolution: A Comparative Analysis
The separation of EFA benzyl ester enantiomers is exclusively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including epoxy fatty acids.[1][2]
The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of attractive interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, alongside steric hindrance.[1] The helical structure of the polysaccharide backbone, be it the more linear and rigid cellulose or the helical groove of amylose, creates chiral cavities into which the enantiomers can include.[3] The derivatization of the polysaccharide with functional groups, such as 3,5-dimethylphenylcarbamate, provides the sites for these interactions. The subtle differences in how each enantiomer fits into and interacts with these chiral cavities form the basis of their separation.
Performance Comparison of Polysaccharide-Based Chiral Columns
While direct comparative data for epoxy fatty acid benzyl esters is limited, we can extrapolate performance from studies on similar compounds like pentafluorobenzyl (PFB) esters of EETs and other epoxides.[4][5] The following table summarizes the expected performance of commonly used polysaccharide-based chiral columns.
| Column | Chiral Selector | Backbone | Key Performance Characteristics | Expected Performance for EFA Benzyl Esters |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Often provides higher success rates for a broad range of compounds.[6] The helical groove of amylose can offer unique steric selectivity.[3] | High Potential: Likely to provide good to excellent resolution. May offer different selectivity compared to cellulose-based columns. |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | A versatile and widely used CSP. The more linear structure of cellulose can lead to different chiral recognition compared to amylose.[1][2] | High Potential: A strong candidate for baseline separation. Often complementary to Chiralpak® AD-H.[6] |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | Cellulose | Can offer unique selectivity for certain compounds, but may be less universally applicable than AD-H or OD-H.[6] | Moderate Potential: Worth screening, especially if AD-H and OD-H fail to provide adequate separation. |
Note: The "-H" series columns utilize a smaller particle size (typically 5 µm) compared to their standard counterparts, leading to higher efficiency and resolution.[7]
Reversed-Phase HPLC for Regioisomer Separation
The separation of positional isomers of EFA benzyl esters, which differ in the location of the epoxide group, is typically achieved using reversed-phase HPLC. The primary separation mechanism is based on the differential hydrophobicity of the isomers.
The Advantage of C30 Stationary Phases for Isomer Separation
While C18 columns are the workhorses of reversed-phase chromatography, C30 columns offer distinct advantages for the separation of hydrophobic, long-chain, and isomeric molecules like fatty acid derivatives.[8][9] The longer alkyl chains of the C30 phase provide greater shape selectivity, which is the ability to differentiate between subtle structural differences in isomers.[8] This enhanced shape selectivity can lead to improved resolution of regioisomers that may co-elute on a C18 column.[9][10]
Performance Comparison of Reversed-Phase Columns
| Column Type | Stationary Phase | Principle of Separation | Retention of EFA Benzyl Esters | Resolution of Regioisomers | Key Advantages |
| C18 | Octadecylsilane | Hydrophobic interactions | Good retention, elutes after more polar compounds. | Baseline separation may be achievable, but can be challenging for closely related isomers. | Robust, widely available, and well-characterized. |
| C30 | Triacontylsilane | Enhanced hydrophobic and shape selectivity | Stronger retention than C18. | Potentially higher resolution than C18 due to superior shape selectivity.[8][9] | Superior shape selectivity for isomers, beneficial for complex mixtures.[10] |
Experimental Protocols
Part 1: Benzylation of Epoxy Fatty Acids
This protocol describes a mild method for the preparation of benzyl esters from carboxylic acids, which is anticipated to be compatible with the epoxide functionality. It is crucial to validate this method for your specific EFA to ensure the epoxide ring remains intact.
Materials:
-
Epoxy fatty acid (EFA)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Nitrogen gas
-
Small reaction vial with a screw cap
Procedure:
-
In a reaction vial, dissolve the EFA (1 equivalent) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (3 equivalents).
-
Add benzyl bromide (1.5 equivalents).
-
Purge the vial with nitrogen, seal it tightly, and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the K₂CO₃.
-
Evaporate the acetone under a stream of nitrogen.
-
The crude EFA benzyl ester can be purified by flash chromatography on silica gel if necessary, or directly dissolved in the HPLC mobile phase for analysis.
Part 2: HPLC Methodologies
A. Chiral HPLC for Enantiomer Separation
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is n-hexane/isopropanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (for the benzyl group)
-
Injection Volume: 10 µL
-
Optimization: The ratio of n-hexane to the alcohol modifier is the most critical parameter for optimizing resolution. A lower percentage of the alcohol generally increases retention and can improve resolution, but also increases analysis time. For acidic EFAs, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape.[1]
B. Reversed-Phase HPLC for Regioisomer Separation
-
Column: C30 column (e.g., 250 x 4.6 mm, 5 µm) is recommended for optimal resolution. A high-quality C18 column can also be used.
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v) with 0.1% formic acid
-
Mobile Phase B: Isopropanol with 0.1% formic acid
-
Gradient: A shallow gradient from a lower to a higher percentage of mobile phase B will likely be required to resolve the closely eluting regioisomers. A starting point could be:
-
0-5 min: 30% B
-
5-25 min: Linear gradient to 60% B
-
25-30 min: Hold at 60% B
-
30.1-35 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS) for confirmation of identity.
-
Injection Volume: 10 µL
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The use of well-characterized, high-quality HPLC columns from reputable manufacturers is the first step. System suitability tests, including the determination of resolution (Rs > 1.5 for baseline separation), tailing factor (Tf ≈ 1), and reproducibility of retention times, should be performed before analyzing experimental samples. For mass spectrometry detection, the characteristic fragmentation patterns of the EFA benzyl esters can be used to confirm the identity of each isomer.
Conclusion
The successful separation of epoxy fatty acid benzyl ester isomers is a challenging but achievable goal that is critical for advancing our understanding of their biological roles. For enantiomeric separation, polysaccharide-based chiral columns such as Chiralpak® AD-H and Chiralcel® OD-H are the methods of choice, with the selection often being empirical. For regioisomer separation, a C30 reversed-phase column is recommended due to its superior shape selectivity compared to standard C18 columns. By carefully selecting the appropriate column and optimizing the mobile phase composition, researchers can achieve the high-resolution separation required for accurate quantification and further biological investigation. This guide provides a solid foundation for developing and implementing robust HPLC methods for these important lipid mediators.
References
-
Barbakadze, V., Farkas, T., Chankvetadze, B. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chirality, 24(9), 839-845. [Link]
-
Yin, H. (2000). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. Virginia Tech. [Link]
-
Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In Advances in Lipid Methodology – One (pp. 121-148). Oily Press. [Link]
-
Kim, H. Y., & Salem, N., Jr. (2014). Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure. Journal of Chromatography A, 1339, 69-76. [Link]
-
Mukaiyama, T., Hojo, M., & Tomioka, I. (1981). Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. Chemistry Letters, 10(8), 1201-1204. [Link]
-
Tang, W., & Zhang, X. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2658. [Link]
-
YMC. (n.d.). YMC Chiral Columns. [Link]
-
Macherey-Nagel. (n.d.). chiral columns . [Link]
-
Daicel Chiral Technologies. (2021, March 14). Chiral Column Differences: Standard vs H-Series Explained. [Link]
-
Wojas, J., Zienkiewicz-Strzałka, M., & Bąk, A. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. International Journal of Molecular Sciences, 25(14), 7567. [Link]
-
Chiral Technologies Europe. (n.d.). Chiral FAQs. [Link]
-
Witzeman, J. S., & Nottingham, W. D. (1991). Catalysis of the Epoxy-Carboxyl Reaction. Journal of Coatings Technology, 63(799), 47-56. [Link]
-
Piras, L., & Gavuzzo, E. (2021). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. International Journal of Molecular Sciences, 22(19), 10729. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Li, Y., et al. (2020). An Efficient Metal-Free Oxidative Esterification and Amination of Benzyl C–H Bond. Molecules, 25(7), 1564. [Link]
-
Toribio, L., et al. (2007). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Journal of Chromatography A, 1149(2), 346-353. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2001). Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. Biomedical Chromatography, 15(3), 186-193. [Link]
-
Kim, Y. J., et al. (2003). Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC. Journal of Liquid Chromatography & Related Technologies, 26(18), 2977-2992. [Link]
-
Cajka, T., & Fiehn, O. (2014). Effect of Pressure on the Selectivity of Polymeric C18 and C30 Stationary Phases in Reversed-Phase Liquid Chromatography. Increased Separation of Isomeric Fatty Acid Methyl Esters, Triacylglycerols, and Tocopherols at High Pressure. Analytical Chemistry, 86(14), 6966-6973. [Link]
-
Maher, H. M. (2013). Amylose Derivatives as Versatile Chiral Selectors for Enantiomeric Separations of Racemic Drugs by Capillary Electrophoresis. Pharmaceutical Analytica Acta, 4(6). [Link]
- Tanaka, K. (1984). Preparation of benzyl ester from aromatic carboxylic acid.
-
Bischoff, R. (n.d.). Prontosil HPLC Phases. [Link]
-
Sepax Technologies, Inc. (n.d.). C18 Reversed Phase HPLC Columns. [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. mz-at.de [mz-at.de]
- 7. chiraltech.com [chiraltech.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
Migration testing of benzyl epoxystearate in food contact materials
Title: Comparative Migration Profiling: Benzyl Epoxystearate (BES) in Food Contact Materials Content Type: Publish Comparison Guide Audience: Regulatory Toxicologists, Analytical Chemists, and FCM R&D Scientists.
Executive Summary & Regulatory Context
Benzyl Epoxystearate (BES) (CAS 1585-07-5) serves as a specialized plasticizer and heat stabilizer in polyvinyl chloride (PVC) formulations. Unlike the ubiquitous Epoxidized Soybean Oil (ESBO), BES is a mono-ester with a significantly lower molecular weight (~390–400 Da vs. ~1000 Da for ESBO). This structural difference grants BES superior plasticizing efficiency at lower concentrations but simultaneously increases its thermodynamic potential for migration into food matrices.
Regulatory Status (EU/FDA): Under Regulation (EU) No 10/2011 , migration compliance is binary:
-
Specific Migration Limit (SML): While ESBO has a defined SML of 60 mg/kg (FCM No 532), BES is often evaluated under the "Epoxidized Fatty Acid Esters" group or defaults to the Overall Migration Limit (OML) of 60 mg/kg (or 10 mg/dm²).
-
Epoxy Group Limits: Users must ensure compliance with specific restrictions on "epoxy groups" (often capped at 1 mg/kg for certain reactive moieties) to prevent genotoxic risk, although BES is generally considered non-genotoxic compared to BADGE/BFDGE.
Critical Analytical Challenge: BES contains a benzyl ester linkage , which is kinetically unstable in acidic food simulants (e.g., 3% Acetic Acid). Standard protocols often yield false negatives for the parent compound due to in-situ hydrolysis, necessitating the quantification of the metabolite Benzyl Alcohol as a marker.
Comparative Performance Profile
The following data contrasts BES with its primary bio-based alternative (ESBO) and the legacy standard (DEHP).
Table 1: Physicochemical & Migration Performance Metrics
| Feature | Benzyl Epoxystearate (BES) | Epoxidized Soybean Oil (ESBO) | DEHP (Phthalate Standard) |
| Structure | Mono-ester (Linear/Aromatic) | Triglyceride (Bulky/Branched) | Di-ester (Aromatic) |
| Molecular Weight | ~390 Da | ~950–1000 Da | ~390 Da |
| Viscosity Reduction | High (Rapid solvation) | Moderate (Secondary plasticizer) | High |
| Migration Rate ( | High ( | Low ( | High |
| Extraction Efficiency | >95% (Ethanol/Heptane) | ~85% (Requires exhaustive Soxhlet) | >98% |
| Stability (Simulant B) | Poor (Hydrolyzes to Benzyl Alcohol) | Good (Epoxy ring opening only) | Good |
| Toxicological Concern | Low (Metabolizes to Benzoic Acid) | Low (Accumulation in fatty tissue) | High (Endocrine Disruptor) |
Senior Scientist Insight: The similar molecular weight of BES and DEHP results in comparable diffusion coefficients. If you are replacing DEHP with BES, expect similar migration kinetics. Do not assume BES will migrate as slowly as ESBO.
Validated Analytical Protocol
This protocol is designed to capture both the parent BES and its hydrolysis products.
Methodology: GC-MS with Internal Standard Correction Applicability: Polymeric films, gaskets, and PVC tubing.
Step 1: Simulant Selection (EU 10/2011)
-
Dry Foods: Tenax® (Modified Polyphenylene Oxide) – 10 days @ 60°C.
-
Aqueous/Alcoholic: 10% Ethanol (Simulant A) or 50% Ethanol (Simulant D1).
-
Fatty Foods: Vegetable Oil (Simulant D2) or Iso-octane (Substitute).
-
Caution: Avoid 3% Acetic Acid (Simulant B) for parent compound determination due to rapid hydrolysis.
-
Step 2: Migration & Extraction Workflow
-
Exposure: Place 1 dm² of film in contact with 100 mL simulant.
-
Internal Standard (IS) Spiking: Add Benzyl Butyl Phthalate-d4 or Deuterated Stearic Acid (100 µL of 1000 mg/L stock) immediately after removing the plastic to correct for extraction losses.
-
Liquid-Liquid Extraction (LLE):
-
For Aqueous Simulants: Extract 3x with n-Heptane.
-
For Oil Simulants: Dilute oil 1:1 with hexane, pass through Aminopropyl (NH2) SPE cartridge to retain fatty acids, elute non-polar BES with Dichloromethane.
-
-
Concentration: Evaporate under Nitrogen stream to 1 mL. Do not use rotary evaporation at >40°C to prevent thermal degradation.
Step 3: GC-MS Quantification Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 100°C (1 min) → 20°C/min → 300°C (Hold 10 min).
-
Detection (SIM Mode):
-
Target (BES): m/z 91 (Benzyl tropylium ion), m/z 250 (Epoxystearate fragment).
-
Marker (Benzyl Alcohol): m/z 79, 108.
-
Visualizing the Analytical Fate
The following diagram illustrates the critical decision pathways for analyzing BES, specifically addressing the hydrolysis risk.
Caption: Analytical decision tree highlighting the necessity of metabolite monitoring in acidic simulants due to BES instability.
Troubleshooting & Mechanistic Insights
The "Ghost Peak" Phenomenon: In GC-MS analysis of BES, you may observe a broad, tailing peak or "ghost" peaks.
-
Cause: Thermal degradation of the epoxy group in the injector port.
-
Solution: Use a Cold On-Column (COC) injector or ensure the liner is deactivated (silanized) and free of char.
False Compliance in Acidic Media: If testing BES migration into tomato sauce or fruit juice simulants (3% Acetic Acid), a result of "Not Detected" (ND) for BES is often a false negative.
-
Mechanism:[1][2] The benzyl ester bond cleaves, releasing Benzyl Alcohol.
-
Correction: You must calculate the Total Molar Migration :
Failure to account for this will lead to underestimation of migration by up to 40%.
References
-
European Commission. (2011).[3] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[2][3]
-
European Food Safety Authority (EFSA). (2005). Opinion of the Scientific Panel on Food Additives... on a request from the Commission related to the safety of epoxidised soybean oil.
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for Benzyl Stearate (Analogous Structure).
-
Joint Research Centre (JRC). (2009). Guidelines on testing conditions for articles in contact with foodstuffs.
Sources
Validation of epoxide conversion rate using titration methods
Validation of Epoxide Conversion Rate: A Comparative Guide to Titration Methods
Executive Summary
In drug development and polymer synthesis, the precise validation of epoxide conversion rates is critical for determining reaction kinetics, shelf-life stability, and material performance. While spectroscopic methods (FTIR, NMR) provide qualitative insights, titration remains the gold standard for quantitative validation due to its high precision and direct stoichiometric traceability.
This guide compares the three primary titration methodologies—Perchloric Acid/TEABr (In-situ HBr) , Direct HBr/Acetic Acid , and HCl/Dioxane —and provides a self-validating experimental protocol for tracking conversion kinetics.
Methodological Landscape: Comparative Analysis
The determination of epoxide content (expressed as Epoxide Equivalent Weight, EEW, or Epoxide Value) relies on the hydrohalogenation of the oxirane ring. The choice of halide source and solvent system dictates the accuracy and safety profile.
Method A: Perchloric Acid / Tetraethylammonium Bromide (TEABr)
The Modern Industry Standard (ISO 3001, ASTM D1652 - Method B)
-
Mechanism: Hydrogen bromide (HBr) is generated in situ by the reaction of perchloric acid with tetraethylammonium bromide (TEABr).[1] The nascent HBr instantly opens the epoxide ring.
-
Best For: High-precision QC, automated potentiometric titration, and samples where HBr volatility is a concern.
-
Pros: High reproducibility; titrant is stable; amenable to automation.
-
Cons: Requires handling perchloric acid (oxidizer); reagent costs are higher.
Method B: Direct HBr / Acetic Acid
The Classic Approach (ASTM D1652 - Method A)
-
Mechanism: A standardized solution of HBr in glacial acetic acid is added directly to the sample.
-
Best For: Rapid manual checks where automation is unavailable.
-
Pros: Simple reagent preparation; fast reaction.
-
Cons: HBr solution is volatile and unstable (titer drifts daily); high corrosive potential; requires frequent restandardization.
Method C: HCl / Dioxane
The Specific Alternative
-
Mechanism: Hydrochloric acid in 1,4-dioxane opens the ring.
-
Best For: Highly reactive epoxides or specific resin systems where HBr might cause side reactions.
-
Pros: HCl is less prone to oxidation side-reactions than HBr.
-
Cons: Dioxane is a toxic carcinogen; reaction time is significantly longer (30+ mins) compared to HBr methods (<5 mins).
Comparative Data Matrix
| Feature | Perchloric Acid / TEABr | Direct HBr / Acetic Acid | HCl / Dioxane |
| Precision (RSD) | < 0.5% (Automated) | 1.0 - 2.0% (Manual) | ~1.0% |
| Reaction Time | Immediate (In-situ) | < 5 Minutes | 15 - 30 Minutes |
| Titrant Stability | High (Weeks/Months) | Low (Daily check required) | Moderate |
| Interferences | Water, Amines | Water, Amines | Water, Amines |
| Toxicity | Corrosive, Oxidizer | Corrosive, Volatile Fumes | Carcinogenic (Dioxane) |
| ASTM/ISO Ref | ASTM D1652 (B), ISO 3001 | ASTM D1652 (A) | N/A (Historical) |
Deep Dive: The Self-Validating Protocols
To ensure Scientific Integrity , the following protocols include "Go/No-Go" checkpoints.
Protocol A: Kinetic Validation using Perchloric Acid/TEABr
Recommended for tracking conversion rates due to speed and stability.
Reagents:
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized against KHP).
-
Reagent Solution: 10% Tetraethylammonium Bromide (TEABr) in Glacial Acetic Acid.
-
Solvent: Chloroform or Methylene Chloride (Anhydrous).
-
Indicator: Crystal Violet (or Potentiometric Electrode).
Experimental Workflow:
-
System Check (The Blank):
-
Sampling (Kinetic Mode):
-
Titration:
-
Add 10 mL TEABr solution.[6]
-
Titrate with 0.1 N Perchloric Acid to a blue-green endpoint (or potentiometric inflection). Record Volume (
).
-
-
Calculation:
-
Conversion % =
-
Protocol B: HCl / Dioxane Method (Alternative)
Reagents:
-
Titrant: 0.1 N NaOH (Ethanolic).
-
Reagent: 0.2 N HCl in 1,4-Dioxane.
-
Indicator: Cresol Red.[8]
Workflow:
-
Dissolve sample in 25 mL Dioxane.
-
Add 25.0 mL HCl/Dioxane reagent (Pipette accurately).
-
Incubate: Let stand for 15 minutes (or 30 mins for sterically hindered epoxides).
-
Back-Titration: Titrate excess acid with 0.1 N NaOH.
-
Checkpoint: Run a blank simultaneously.[1][6][7] The difference between Blank and Sample represents acid consumed by epoxide.
Visualizing the Logic
The following diagram illustrates the decision process for selecting a method and the mechanism of the industry-standard TEABr titration.
Caption: Workflow for selecting and executing epoxide validation. Note the critical water check step before method selection to prevent hydrolysis interference.
Troubleshooting & Interference Correction
1. Water Interference: Water acts as a weak base in non-aqueous acetic acid media or can hydrolyze epoxides to glycols (which do not react with HBr).
-
Symptom:[7][9][10] Indistinct endpoints or drifting results.
-
Fix: Ensure all solvents are anhydrous. Use a molecular sieve if necessary.[2][3][4]
2. Amine Interference: In curing studies, amines are present.[8][11] Amines will consume the acid titrant, leading to artificially high Epoxide Values.
-
Correction: You must determine the Total Amine Value (TAV) separately (e.g., titration with HClO4 in acetic acid without TEABr).
-
Formula:
3. Acidity Correction: If the sample contains free acid (e.g., acrylic acid residues), it will reduce the titrant consumption in back-titration methods or affect direct titration.
-
Fix: Determine acid value separately and adjust the calculation.
References
-
ASTM International. (2011). ASTM D1652-11: Standard Test Method for Epoxy Content of Epoxy Resins.[12] ASTM International. [Link]
-
International Organization for Standardization. (1999).[1] ISO 3001:1999 Plastics — Epoxy compounds — Determination of epoxy equivalent.[1] ISO.[1][2][3][5] [Link]
-
Hiranuma. (2019). Epoxy equivalent determination of epoxy resins (JIS K 7236).[6][7] Hiranuma Application Data. [Link]
-
J.M. Science. (2023). Epoxy Equivalent Determination using Perchloric Acid Titration.[1][4][5][6][7] J.M. Science Applications. [Link]
Sources
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. scribd.com [scribd.com]
- 5. lcms.cz [lcms.cz]
- 6. hiranuma.com [hiranuma.com]
- 7. jmscience.com [jmscience.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. CN102692443A - Testing method for epoxide equivalent - Google Patents [patents.google.com]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. metrohm.com [metrohm.com]
- 12. scribd.com [scribd.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 8-(3-octyloxiran-2-yl)octanoate
As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. Benzyl 8-(3-octyloxiran-2-yl)octanoate, a molecule combining an ester functionality with a reactive epoxide ring, is a prime example of a compound requiring meticulous handling from bench to disposal. This guide provides an in-depth, procedural framework for its safe disposal, grounded in chemical principles and regulatory awareness, to ensure the safety of laboratory personnel and environmental stewardship.
Our core principle for the disposal of this compound is hazard reduction through chemical deactivation . The primary locus of reactivity and potential hazard is the strained oxirane (epoxide) ring.[1] While direct disposal of the unreacted compound as hazardous waste is an option, a chemically informed approach involves neutralizing this reactive functional group prior to collection, rendering the bulk waste significantly more stable.
Hazard Identification and Risk Assessment
A thorough understanding of the molecule's structure is paramount to assessing its risks. Benzyl 8-(3-octyloxiran-2-yl)octanoate is characterized by two key functional groups that dictate its disposal pathway.
-
The Oxirane (Epoxide) Ring: This three-membered ring is highly strained and susceptible to ring-opening reactions by nucleophiles. This reactivity makes it a useful synthetic intermediate but also a potential hazard. Epoxides as a class are known to be potential skin irritants and sensitizers.[1][2]
-
The Benzyl Ester Moiety: While less reactive than the epoxide, this group imparts organic character to the molecule. Data on analogous ester compounds, such as benzyl benzoate, indicate potential for aquatic toxicity, meaning it should not be released into the environment.[3][4][5]
Table 1: Summary of Potential Hazards and Handling Considerations
| Feature | Associated Hazard | Rationale & Key Precaution |
| Physical State | Solid (based on similar compounds)[6] | Handle as a powder, avoiding dust generation. |
| Oxirane Ring | Chemical Reactivity, Skin/Eye Irritant | Highly electrophilic and reactive.[1] Avoid contact with skin and eyes. Wear appropriate PPE.[2] |
| Benzyl Ester | Aquatic Toxicity | Similar aromatic esters are toxic to aquatic life.[3][4][5] Prevent any release to drains or waterways.[7] |
| Overall | Hazardous Chemical Waste | Must be disposed of in accordance with local and national regulations, not as common trash.[8] |
Immediate Safety & Spill Management
Before beginning any disposal procedure, ensure the following measures are in place.
Personal Protective Equipment (PPE)
Given the compound's characteristics, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Avoid latex.
-
Body Protection: A standard laboratory coat.[2]
Spill Protocol
In the event of a spill, immediate and correct response is critical to prevent exposure and contamination.
-
Alert Personnel: Notify colleagues in the immediate vicinity.
-
Isolate the Area: Secure the area to prevent further traffic.
-
Don Appropriate PPE: As listed above.
-
Contain the Spill: For small solid spills, gently sweep the material onto paper and place it in a designated hazardous waste container.[9] For liquid solutions, absorb the spill using an inert absorbent material like vermiculite or cat litter.[9]
-
Package Waste: Scoop the absorbent material into a suitable container for hazardous waste.
-
Clean the Area: Decontaminate the spill surface with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.
-
Report: Inform your institution's Environmental Health & Safety (EHS) department.
Core Disposal Workflow: A Decision-Based Approach
The optimal disposal route depends on the quantity and nature of the waste. The following workflow provides a logical decision-making process for managing different waste streams containing Benzyl 8-(3-octyloxiran-2-yl)octanoate.
Caption: Decision workflow for disposal of Benzyl 8-(3-octyloxiran-2-yl)octanoate waste streams.
A. Disposal of Pure or Concentrated Compound
For quantities of the pure compound or concentrated solutions, chemical deactivation via acid-catalyzed hydrolysis is the recommended first step. This process opens the epoxide ring, converting the reactive functionality into a more stable diol.
Protocol: Acid-Catalyzed Hydrolysis of the Epoxide
-
Work Area: Perform this procedure in a certified chemical fume hood.
-
Preparation: Place the waste material in a suitable flask (e.g., round-bottom flask) equipped with a magnetic stir bar. If the waste is a solid, dissolve it in a water-miscible organic solvent, such as acetone or ethanol, in which it is soluble.
-
Dilution: Add an equal volume of water to the solution.
-
Acidification: Slowly, and with stirring, add a 10% solution of sulfuric acid until the pH of the aqueous layer is between 2 and 3. This catalytic amount of acid is sufficient to promote the ring-opening of the epoxide.
-
Reaction: Stir the mixture at room temperature for a minimum of 2 hours to ensure the reaction goes to completion. The epoxide is now hydrolyzed to a diol.
-
Collection: The resulting solution, containing the hydrolyzed product, solvent, and dilute acid, is still considered hazardous organic waste. Transfer it to a clearly labeled "Hazardous Liquid Organic Waste" container.
-
Handover: Arrange for collection by your institution's EHS-approved hazardous waste contractor.[10]
Causality Note: The acid protonates the oxygen of the epoxide, making the ring's carbon atoms more electrophilic and highly susceptible to nucleophilic attack by water. This efficiently and irreversibly converts the strained, reactive epoxide into a stable, acyclic diol, thereby neutralizing its primary chemical hazard.
B. Disposal of Contaminated Solids
Items such as gloves, absorbent pads, and weighing papers that are contaminated with the compound should be managed as solid hazardous waste.
-
Segregation: Do not mix these items with regular laboratory trash.
-
Collection: Place all contaminated solid items into a designated, clearly labeled "Solid Hazardous Waste" container (e.g., a lined cardboard box or a dedicated plastic drum).[9]
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area.
-
Handover: Arrange for collection by your institution's EHS department.
C. Disposal of Empty Containers
An "empty" container that held Benzyl 8-(3-octyloxiran-2-yl)octanoate is not truly empty and must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[10]
-
Collect Rinseate: Each rinse must be collected and transferred into your "Hazardous Liquid Organic Waste" container. Do not pour the rinseate down the drain.[10]
-
Deface Label: After the triple rinse, obliterate or remove the original chemical label to prevent confusion.[10]
-
Final Disposal: The decontaminated container can now be disposed of in the appropriate receptacle for regular laboratory glass or plastic waste.
Regulatory Compliance
All chemical waste disposal is governed by strict regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[11] These regulations ensure the "cradle-to-grave" management of hazardous materials.[8]
It is imperative to recognize that this guide provides general best practices. Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on chemical waste disposal. Always consult their specific guidelines and procedures. Your facility's status as a Very Small, Small, or Large Quantity Generator will also dictate specific rules for waste accumulation times and storage.[12][13]
By adhering to these chemically sound and procedurally robust protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of personal or environmental health.
References
- Vertex AI Search. (2022, July 12).
- Vertex AI Search. (2022, April 19).
- Vertex AI Search.
- Epoxycraft. Dispose of Epoxy Safely?
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U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Available at: [Link]
- American Chemistry Council.
- EcoPoxy. How do I dispose of epoxy resins and hardeners?
- Quora. (2022, May 10). How to dispose of leftover epoxy resin.
- RESIN PRO UK. How Can You Safely Dispose Of Epoxy?
- Scribd. (2020, January 10).
- Chemtalk. (2008, May 28). Ester Disposal.
- RESIN PRO UK. How to Dispose of Epoxy Adhesives.
- British Pharmacopoeia Commission. (2013, October 9).
- Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
- Safety Data Sheet. (2023, September 5). 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol.
- DC Fine Chemicals.
- Thermo Fisher Scientific. (2011, June 14).
- Spectrum Chemical. (2018, December 28).
- Physikalisch-Technische Bundesanstalt.
- Chemistry Stack Exchange. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Ataman Kimya.
- CPAChem. (2024, January 5).
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Epoxy Compounds.
- The Good Scents Company.
- Organic Syntheses. Working with Hazardous Chemicals.
- TCI Chemicals. (2025, April 9).
- Synquest Labs. Oxirane.
- Laboratory Safety Manual. Chapter 13: Safe Handling of Peroxidizable Compounds.
- Vanderbilt University Medical Center.
- Sigma-Aldrich. Methyl 8-(3-octyloxiran-2-yl)
- National Institutes of Health (NIH), PubChem. 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid.
- TargetMol. Methyl 8-(3-octyloxiran-2-yl)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
